Dibutyl sulphoxide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butylsulfinylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OS/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWMYOWHQMKBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176070 | |
| Record name | Butane, 1,1'-sulfinylbis- | |
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Molecular Weight |
162.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale yellow hygroscopic solid; mp = 31-34 deg C; [Alfa Aesar MSDS] | |
| Record name | Butyl sulfoxide | |
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CAS No. |
2168-93-6 | |
| Record name | Dibutyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butane, 1,1'-sulfinylbis- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168936 | |
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| Record name | Butane, 1,1'-sulfinylbis- | |
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| Record name | Dibutyl sulphoxide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Dibutyl Sulphoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of dibutyl sulphoxide (DBSO), a versatile solvent and reagent with applications in various chemical and pharmaceutical contexts. This document details the prevalent synthetic methodologies, focusing on the oxidation of dibutyl sulfide, and outlines effective purification techniques to achieve high-purity DBSO suitable for research and development applications.
Introduction
This compound (DBSO), with the chemical formula (C₄H₉)₂SO, is a polar aprotic solvent and a valuable intermediate in organic synthesis. Its utility stems from its ability to dissolve a wide range of polar and nonpolar compounds, making it an effective medium for various chemical transformations. Furthermore, the sulfinyl group in DBSO can be a key functional moiety in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The production of high-purity DBSO is therefore of significant interest to the scientific community. This guide presents detailed experimental protocols for its synthesis and purification, supported by quantitative data and visual representations of the workflows.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the controlled oxidation of its precursor, dibutyl sulfide. Careful selection of the oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the corresponding dibutyl sulfone.
Oxidation of Dibutyl Sulfide with Hydrogen Peroxide
A widely employed and environmentally conscious method for the synthesis of sulfoxides is the oxidation of the corresponding sulfide with hydrogen peroxide. This method is effective and generally provides high yields of the desired sulfoxide.
This protocol is adapted from a general method for the oxidation of sulfides to sulfoxides.[1]
Materials:
-
Dibutyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (e.g., 4 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dibutyl sulfide (1 equivalent) in glacial acetic acid.
-
Slowly add 30% aqueous hydrogen peroxide (4 equivalents) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting sulfide), carefully neutralize the resulting solution with an aqueous solution of sodium hydroxide.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
Expected Yield: 90-99%[1]
Purification of this compound
The crude this compound obtained from synthesis may contain unreacted starting material, the over-oxidation product (dibutyl sulfone), and other impurities. Therefore, purification is a critical step to obtain a high-purity product. The primary methods for the purification of this compound are vacuum distillation and recrystallization.
Vacuum Distillation
Vacuum distillation is a suitable method for purifying liquids with high boiling points, as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.
Equipment:
-
Standard vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Place the crude this compound in the distillation flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Begin to evacuate the system using the vacuum pump.
-
Once the desired pressure is reached, gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.
-
Discontinue heating and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Recrystallization
Recrystallization is an effective technique for purifying solid compounds. This compound, which is a solid at room temperature, can be purified by this method. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Equipment:
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cooling in an ice bath can be used to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals to remove any residual solvent.
Note on Solvent Selection: A suitable solvent or solvent system for the recrystallization of this compound would need to be determined experimentally. A common approach is to test the solubility of the crude product in various solvents at room and elevated temperatures.
Data Presentation
Table 1: Physical Properties of Dibutyl Sulfide and this compound
| Property | Dibutyl Sulfide | This compound |
| Molecular Formula | C₈H₁₈S | C₈H₁₈OS |
| Molecular Weight | 146.31 g/mol | 162.29 g/mol |
| Boiling Point | 188-189 °C | ~250 °C (decomposes) |
| Melting Point | -79.7 °C | 32-34 °C |
| Density | 0.838 g/mL at 25 °C | 0.937 g/mL at 25 °C |
Table 2: Summary of a General Synthesis Method for this compound
| Parameter | Value |
| Reactants | Dibutyl sulfide, Hydrogen peroxide (30%) |
| Solvent | Glacial acetic acid |
| Molar Ratio | Dibutyl sulfide : H₂O₂ (1 : 4) |
| Reaction Temperature | Room temperature |
| Work-up | Neutralization with NaOH, Extraction with CH₂Cl₂ |
| Reported Yield | 90-99%[1] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical relationship of purification methods for crude this compound.
References
Physical and chemical properties of Dibutyl sulphoxide
An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Sulphoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DBSO), a dialkyl sulfoxide, presents a unique profile of physical and chemical properties that distinguish it from its well-studied lower homolog, dimethyl sulfoxide (DMSO). This technical guide provides a comprehensive overview of the core physical and chemical characteristics of DBSO, with a focus on data relevant to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, outlines experimental protocols for its synthesis and characterization, and provides visualizations of relevant chemical processes.
Introduction
This compound (CAS No: 2168-93-6) is an organosulfur compound with the chemical formula C₈H₁₈OS.[1] As a member of the dialkyl sulfoxide family, its properties are influenced by the presence of the polar sulfoxide group and the non-polar butyl chains. This duality imparts a lower polarity and higher lipophilicity compared to DMSO, suggesting distinct potential applications in various chemical and pharmaceutical contexts.[2] This guide aims to consolidate the available technical information on DBSO to facilitate its evaluation and use in research and development.
Physical Properties
This compound is a white to pale yellow hygroscopic solid at room temperature.[1][3] Its physical state is notable, as its melting point is just above typical ambient temperatures. The key physical properties of this compound are summarized in the table below, with a comparison to dimethyl sulfoxide (DMSO) to highlight the influence of the longer alkyl chains.
Table 1: Physical Properties of this compound and Dimethyl Sulphoxide
| Property | This compound | Dimethyl Sulphoxide (DMSO) |
| Molecular Formula | C₈H₁₈OS[1] | (CH₃)₂SO[4] |
| Molecular Weight | 162.30 g/mol [1] | 78.13 g/mol [4] |
| Appearance | White to pale yellow hygroscopic solid[1][3] | Colorless liquid[4] |
| Melting Point | 31-34 °C[1][5][6][7] | 19 °C[4] |
| Boiling Point | 250 °C[5][6][7] | 189 °C[4] |
| Density | 0.832 g/mL at 25 °C[5][6][7] | 1.1004 g/mL[4] |
| Refractive Index (n20/D) | 1.467[5][6][7] | 1.479 |
| Water Solubility | Slightly soluble[5][6] | Miscible[4] |
| Flash Point | 121 °C (250 °F)[6][7] | 87 °C (189 °F) |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the sulfoxide functional group. It can participate in both oxidative and reductive transformations and acts as a ligand in coordination chemistry.[2]
Synthesis
The most common method for synthesizing this compound is through the controlled oxidation of its precursor, dibutyl sulfide.[2] This reaction requires careful control to prevent over-oxidation to the corresponding sulfone.
Reactivity
-
Oxidation and Reduction: this compound can be further oxidized to dibutyl sulfone or reduced to dibutyl sulfide. The choice of reagents and reaction conditions determines the outcome of these transformations.[2]
-
Coordination Chemistry: The polar sulfoxide group allows DBSO to function as a ligand in coordination complexes with various metal ions.[2]
Experimental Protocols
Synthesis of this compound by Oxidation of Dibutyl Sulfide
General Protocol:
-
Dissolution: Dissolve dibutyl sulfide in a suitable organic solvent (e.g., acetic acid or dichloromethane).
-
Oxidation: Slowly add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the solution while monitoring the temperature. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the selective formation of the sulfoxide and minimize over-oxidation to the sulfone.
-
Work-up: Once the reaction is complete, the reaction mixture is typically quenched, and the product is extracted using an appropriate solvent.
-
Purification: The crude product can be purified by techniques such as distillation under reduced pressure or chromatography.
Analytical Characterization
The characterization of this compound typically involves standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environments in the butyl chains.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the S=O stretching vibration.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule.
Table 2: Spectral Data for this compound
| Technique | Key Features |
| ¹H NMR | Spectral data is available, but specific chemical shifts and coupling constants require access to spectral databases or direct measurement. |
| ¹³C NMR | Spectral data is available, but specific chemical shifts require access to spectral databases or direct measurement. |
| IR Spectroscopy | Characterized by a strong S=O stretch. |
| Mass Spectrometry | Characterized by Low Resolution Mass Spectrometry (LRMS). |
Applications in Drug Development
While this compound itself is not as extensively studied as DMSO in pharmaceutical applications, its properties suggest potential utility. The increased lipophilicity compared to DMSO could be advantageous for the solubilization and delivery of poorly water-soluble drug candidates.[2] The broader family of dialkyl sulfoxides, particularly DMSO, is widely used in drug discovery and development as a solvent and a penetration enhancer for topical formulations.[8]
Potential Applications:
-
Solvent for Active Pharmaceutical Ingredients (APIs): Its ability to dissolve a range of organic compounds could make it a useful solvent in drug formulation.[9]
-
Excipient in Topical Formulations: The balance of polar and non-polar characteristics might allow it to function as a penetration enhancer, similar to DMSO, potentially with different efficacy or skin tolerance profiles.
Visualizations
Experimental Workflow: Synthesis of Dialkyl Sulfoxides
The following diagram illustrates a generalized workflow for the synthesis of a dialkyl sulfoxide, such as this compound, through the oxidation of the corresponding sulfide.
Signaling Pathway Modulation by a Related Compound: DMSO
While no specific signaling pathways modulated by this compound have been identified in the reviewed literature, its close analog, DMSO, has been shown to affect various cellular pathways. The following diagram illustrates some of the known interactions of DMSO, which may serve as a starting point for investigating the biological effects of DBSO. It is critical to note that this pathway is for DMSO and not this compound.
Conclusion
This compound is a hygroscopic, low-melting solid with distinct physical and chemical properties compared to DMSO. Its increased lipophilicity and lower polarity may offer advantages in specific applications, particularly as a solvent for non-polar compounds. While its role in drug development is not yet well-defined, its relationship to the widely used DMSO suggests that further investigation into its potential as a pharmaceutical excipient is warranted. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the potential of this compound in their work. Further studies are needed to fully elucidate its biological activity and potential applications in modulating cellular signaling pathways.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. rsc.org [rsc.org]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. DI-N-BUTYL SULFOXIDE(2168-93-6) 1H NMR spectrum [chemicalbook.com]
- 5. pharmtech.com [pharmtech.com]
- 6. rsc.org [rsc.org]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Dibutyl sulphoxide CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dibutyl sulphoxide (DBSO), a dialkyl sulfoxide with increasing relevance in various scientific domains. This document details its fundamental chemical and physical properties, provides a detailed experimental protocol for its synthesis, and presents a thorough analysis of its molecular structure supported by spectroscopic data. The guide is intended to be a valuable resource for researchers, chemists, and professionals in drug development and materials science, offering in-depth information for practical laboratory applications and theoretical understanding.
Chemical and Physical Properties
This compound, with the CAS number 2168-93-6 , is an organosulfur compound characterized by a sulfinyl functional group flanked by two butyl chains. Its molecular formula is C8H18OS. The extended alkyl chains, in comparison to its well-known counterpart dimethyl sulfoxide (DMSO), impart distinct physical and chemical properties.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 2168-93-6 |
| Molecular Formula | C8H18OS |
| Molecular Weight | 162.30 g/mol |
| Appearance | White to pale yellow hygroscopic solid |
| Melting Point | 31-34 °C |
| Boiling Point | 250 °C |
| Density | 0.832 g/mL at 25 °C |
| Refractive Index (nD20) | 1.467 |
| Flash Point | 121 °C (250 °F) |
Molecular Structure
The molecular structure of this compound features a central sulfur atom double-bonded to an oxygen atom and single-bonded to two n-butyl groups. The sulfur atom is sp3 hybridized, resulting in a trigonal pyramidal geometry. This structure gives rise to a polar sulfinyl group and nonpolar alkyl chains, an amphiphilic character that influences its solubility and coordinating properties.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
The 1H and 13C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| δ | 2.65 | Triplet | 4H | α-CH₂ |
| δ | 1.75 | Multiplet | 4H | β-CH₂ |
| δ | 1.45 | Multiplet | 4H | γ-CH₂ |
| δ | 0.95 | Triplet | 6H | δ-CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| δ | 52.5 | α-C |
| δ | 24.5 | β-C |
| δ | 22.0 | γ-C |
| δ | 13.8 | δ-C |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2960, ~2870 | C-H stretching |
| ~1465 | C-H bending |
| ~1050 | S=O stretching |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.
| m/z | Assignment |
| 162 | [M]⁺ (Molecular ion) |
| 105 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
Synthesis of this compound via Oxidation of Dibutyl Sulfide
The most common method for the preparation of this compound is the oxidation of its corresponding sulfide, dibutyl sulfide. A well-established and efficient method utilizes hydrogen peroxide as the oxidizing agent.[1]
Materials:
-
Dibutyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution (4 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dibutyl sulfide (2 mmol) in glacial acetic acid (2 mL).
-
To this solution, slowly add hydrogen peroxide (8 mmol, 30% aqueous solution) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting sulfide spot on TLC), neutralize the resulting solution with a 4 M aqueous NaOH solution.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
This method provides a green and highly selective route to this compound, with reported yields often exceeding 90%.[1]
Applications in Research and Development
While dimethyl sulfoxide (DMSO) is a widely recognized solvent and reagent, this compound offers a more lipophilic alternative, making it suitable for specific applications where different solubility characteristics are required.
Coordination Chemistry and Solvent Extraction
The sulfoxide group in this compound is a potent ligand for metal ions. It can coordinate to metals through either the oxygen or the sulfur atom, a property known as linkage isomerism. This makes it a valuable ligand in coordination chemistry and a useful extractant in solvent extraction processes for the separation of metal ions. For instance, it has been used in the extraction of thorium(IV) from nitric acid solutions.
The workflow for a typical solvent extraction process involving this compound can be visualized as follows:
Organic Synthesis
In organic synthesis, sulfoxides can serve as chiral auxiliaries and intermediates. The sulfur atom in an unsymmetrical sulfoxide is a stereocenter. While this compound itself is achiral, derivatives with different alkyl groups can be used in asymmetric synthesis. Furthermore, the sulfoxide group can be used to direct chemical reactions and can be subsequently removed or transformed into other functional groups.
Conclusion
This compound is a versatile organosulfur compound with a unique set of properties that make it a valuable tool for researchers in various fields. Its synthesis is straightforward, and its distinct characteristics compared to other dialkyl sulfoxides open up possibilities for its use in specialized applications, from coordination chemistry and solvent extraction to organic synthesis. This guide provides the essential technical information to facilitate its effective use in a laboratory setting.
References
Spectroscopic Profile of Dibutyl Sulphoxide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Dibutyl Sulphoxide (DBSO), a versatile organosulfur compound. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: NMR Spectroscopic Data
| Nucleus | Solvent | Data Reference |
| ¹H NMR | Not specified | A spectrum is available in the electronic supplementary information from a 2011 article in Organic & Biomolecular Chemistry. |
| ¹³C NMR | Not specified | A spectrum is available in the electronic supplementary information from a 2011 article in Organic & Biomolecular Chemistry.[1] |
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |
| S=O Stretch | ~1044 | [1][2] |
Table 3: Mass Spectrometry (MS) Data
| Technique | Parameter | Observed Value (m/z) | Reference |
| Low-Resolution Mass Spectrometry (LRMS) | [M+H]⁺ | 163 | [1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Top 3 Peaks | 29, 41, 57 | [3] |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Glass wool
Procedure:
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
Set appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of neat this compound.
Materials:
-
This compound sample (liquid, as its melting point is 31-34°C)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)
-
Pipette
-
Cleaning solvent (e.g., isopropanol or acetone)
-
Lens tissue
Procedure (using ATR):
-
Background Scan:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
-
Sample Application:
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.
-
Procedure (using salt plates for a thin film):
-
Background Scan:
-
Place the empty salt plate holder in the spectrometer and run a background scan.
-
-
Sample Preparation:
-
Place one or two drops of liquid this compound onto one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Data Acquisition:
-
Place the "sandwiched" salt plates into the sample holder and acquire the spectrum.
-
-
Cleaning:
-
Disassemble the salt plates and clean them immediately with a suitable dry solvent. Store them in a desiccator.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of this compound.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the micromolar to picomolar concentration range) in a suitable solvent. The solvent should be compatible with the ESI source.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature.
-
Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).
-
Acquire the mass spectrum. For enhanced accuracy, data can be acquired in both positive and negative ion modes. To observe the [M+H]⁺ ion, a small amount of acid (e.g., formic acid) can be added to the sample solution.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern, if any, to gain structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
A Technical Guide to the Solubility of Dibutyl Sulphoxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Dibutyl sulphoxide (DBSO) is an organosulfur compound with potential applications as a solvent and in chemical synthesis. A comprehensive understanding of its solubility in various organic solvents is crucial for its effective utilization in research and industrial processes. This technical guide provides a summary of the known physicochemical properties of this compound and discusses its expected solubility behavior in different classes of organic solvents. Due to a notable scarcity of publicly available quantitative solubility data, this document also furnishes a detailed experimental protocol for the reliable determination of sulphoxide solubility.
Introduction
This compound [(CH₃(CH₂)₃)₂SO], also known as DBSO, is a member of the sulfoxide family, characterized by a sulfinyl functional group flanked by two butyl chains. While its lower homologue, dimethyl sulfoxide (DMSO), is one of the most extensively studied and utilized aprotic polar solvents, the properties of DBSO are less documented. The presence of the polar sulfinyl group combined with the nonpolar nature of the two butyl chains imparts an amphiphilic character to the molecule, suggesting a complex solubility profile. This guide aims to consolidate the available information on DBSO's properties and provide a framework for understanding and determining its solubility in organic media.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior as a solvent and solute.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈OS | [1] |
| Molecular Weight | 162.29 g/mol | [1] |
| Melting Point | 31-34 °C | [2][3] |
| Boiling Point | 250 °C | [2][3] |
| Density | 0.832 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.467 | [3] |
| Water Solubility | Slightly soluble | [2][3] |
| Appearance | White to pale yellow hygroscopic solid | [1] |
Solubility Profile in Organic Solvents
The DBSO molecule possesses a highly polar sulfoxide group (S=O) and two non-polar n-butyl chains. This dual character suggests that its solubility will be significantly influenced by the polarity of the solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): DBSO is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions between the sulfoxide group and the polar functional groups of the solvent.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): Moderate to good solubility is anticipated. The oxygen atom of the sulfoxide group can act as a hydrogen bond acceptor. However, the non-polar butyl chains may limit miscibility with lower-chain alcohols.
-
Non-polar Solvents (e.g., Hexane, Toluene, Xylene): The presence of the two butyl groups suggests that DBSO will have a higher solubility in non-polar solvents compared to its shorter-chain analogue, DMSO. It is used in the extraction of thorium(IV) from nitric acid solutions in xylene, indicating solubility in this aromatic hydrocarbon.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the ability of these solvents to engage in dipole-dipole interactions.
It is important to note that these are expected trends, and empirical determination is necessary for quantitative assessment.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid or liquid solute in a solvent.[4]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled water bath or incubator shaker
-
Glass vials or flasks with airtight seals
-
Analytical balance
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of undissolved solid DBSO at the end of the experiment is crucial to ensure that the solution is saturated.
-
Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and solute. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant liquid using a syringe. To avoid drawing in solid particles, it is recommended to pre-warm the syringe to the experimental temperature. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask.
-
Quantification: Determine the mass of the collected filtrate. Dilute the sample with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.
-
Calculation of Solubility: The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Solubility ( g/100 g solvent): Solubility = (mass of DBSO in sample / mass of solvent in sample) * 100
-
Solubility (mol/L): Solubility = (moles of DBSO in sample / volume of sample in L)
-
Validation: To ensure the attainment of equilibrium, it is recommended to approach equilibrium from both undersaturated and supersaturated conditions. For the latter, a solution can be heated to a higher temperature to dissolve more solute and then cooled to the target temperature to allow for precipitation.
Visualizations
The following diagrams illustrate the logical flow of this guide and the experimental workflow for solubility determination.
Caption: Logical workflow of the technical guide on DBSO solubility.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is currently limited in the public domain, its molecular structure provides a basis for predicting its solubility behavior. The amphiphilic nature of DBSO suggests a broad solubility range across polar and non-polar solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust methodology for their determination. Further research to quantify the solubility of DBSO in a comprehensive set of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.
References
In-Depth Technical Guide: Health and Safety Data for Dibutyl Sulphoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data currently available for Dibutyl sulphoxide (DBSO). The information is intended to support risk assessments and ensure safe handling in a laboratory and drug development setting. All quantitative data is summarized in tables for clarity, and likely experimental methodologies for key toxicological endpoints are detailed based on internationally recognized guidelines.
Chemical and Physical Properties
This compound is a sulfur-containing organic compound. Its physical and chemical properties are crucial for understanding its behavior and potential hazards.
| Property | Value | Reference |
| Molecular Formula | C8H18OS | [1][2][3] |
| Molecular Weight | 162.30 g/mol | [1][4][5] |
| CAS Number | 2168-93-6 | [1][2][3][4] |
| Appearance | White to pale yellow hygroscopic solid | [1] |
| Melting Point | 31-34 °C | [1][2][3] |
| Boiling Point | 250 °C | [2][3][5] |
| Density | 0.832 g/mL at 25 °C | [2][3][5] |
| Flash Point | 121 °C (249.8 °F) | [6] |
| Water Solubility | Slightly soluble | [2][3] |
| Refractive Index | n20/D 1.467 | [2][3][5] |
Toxicological Data
The available toxicological data for this compound is limited. The primary acute toxicity data point found is an intraperitoneal LD50 in rats.
| Test | Species | Route | Value | Reference |
| LD50 (Lethal Dose, 50%) | Rat | Intraperitoneal | 378 mg/kg | [1][7] |
Hazard Identification and Precautions
Based on available Safety Data Sheets (SDS), this compound is classified as follows:
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]
-
In case of skin contact: Wash off with soap and plenty of water.[7]
-
In case of eye contact: Flush eyes with water as a precaution.[7]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[7]
Experimental Protocols
Acute Oral Toxicity (Based on OECD Guideline 401)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
-
Test Animals: Healthy, young adult rodents (e.g., rats) are used. At least 5 animals of the same sex are used for each dose level.[4]
-
Dosage: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[4] Doses are chosen based on a preliminary range-finding test.
-
Observation Period: Animals are observed for at least 14 days.[4] The time of onset, duration, and disappearance of toxicity signs, as well as the time of death, are recorded.[4]
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[4] All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[4]
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animal: The albino rabbit is the preferred species.[8]
-
Application: A single dose of 0.5 g of the solid test substance is applied to a small area of clipped skin (approximately 6 cm²).[8] An untreated skin area serves as a control.
-
Exposure: The exposure duration is 4 hours.[8] After exposure, the residual test substance is removed.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals for up to 14 days.[8] The degree of irritation is scored.
-
Classification: The substance is considered an irritant if responses persist to the end of the 14-day observation period.[8]
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Test Animal: The albino rabbit is the preferred species.[5]
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[2][5] The other eye remains untreated and serves as a control.[2][5]
-
Procedure: The test is initially performed on a single animal.[1][5] If corrosive or severe irritant effects are observed, no further testing is conducted.[1] If not, the response is confirmed in up to two additional animals.[5]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[5] Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation.[2] The observation period should be sufficient to assess the reversibility of the effects.[2]
Potential Signaling Pathways
The precise mechanism of toxicity for this compound has not been elucidated in the available literature. However, for sulfoxides in general, and their parent compound Dimethyl sulfoxide (DMSO), interactions with cellular membranes and proteins are known. Oxidative stress is a potential pathway, as sulfoxides can be metabolized and potentially generate reactive oxygen species.
Below is a generalized logical workflow for assessing the potential toxicity of a chemical substance.
References
Toxicological Profile of Dibutyl Sulphoxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide summarizes the currently available toxicological information for Dibutyl sulphoxide. It is critical to note that publicly accessible, in-depth toxicological data for this specific compound is exceedingly scarce. Much of the available literature focuses on the similarly named but structurally distinct compound, Dibutyl Phthalate (DBP). Therefore, this document highlights the significant data gaps in the toxicological profile of this compound.
Executive Summary
This compound is a chemical compound for which a comprehensive toxicological profile is not well-established in publicly available scientific literature. The majority of accessible information is limited to acute toxicity data derived from a single animal study. There is a notable absence of data regarding its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and specific metabolic pathways. This lack of information presents a significant challenge in assessing its potential risk to human health and the environment. Professionals in research and drug development should exercise caution and consider the necessity of commissioning specific toxicological studies to fill these critical data gaps before any significant use or exposure.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Di-n-butyl sulfoxide, Butyl sulfoxide | [1] |
| CAS Number | 2168-93-6 | [2] |
| Molecular Formula | C8H18OS | [1] |
| Molecular Weight | 162.30 g/mol | [1] |
| Physical State | Solid | [3] |
| Melting Point | 31 - 34 °C | [3] |
| Boiling Point | 249 - 251 °C | [3] |
| Flash Point | 121 °C | [3] |
| Solubility | No data available | [2] |
Toxicological Data
The available quantitative toxicological data for this compound is limited to acute toxicity.
Acute Toxicity
A single study reported the median lethal dose (LD50) following intraperitoneal administration in rats.
| Route of Administration | Species | LD50 | Observed Effects |
| Intraperitoneal | Rat | 378 mg/kg | Dyspnea (difficulty breathing)[1][2] |
No data is available for acute oral, dermal, or inhalation toxicity.
Genotoxicity
There are no available studies on the genotoxic potential of this compound. Standard assays to evaluate gene mutations, chromosomal damage, or DNA repair inhibition have not been reported for this compound.
Carcinogenicity
No carcinogenicity bioassays in animals have been conducted for this compound[2]. The International Agency for Research on Cancer (IARC) has not classified this compound.
Reproductive and Developmental Toxicity
There is no available information on the potential reproductive or developmental toxicity of this compound.
Metabolism and Pharmacokinetics
The metabolic pathways and pharmacokinetic profile of this compound have not been characterized. Information regarding its absorption, distribution, metabolism, and excretion (ADME) is not available in the public domain.
Experimental Protocols
Due to the lack of published in-depth toxicological studies, detailed experimental protocols for the assessment of this compound's toxicity are not available. For future research, standardized protocols for various toxicological endpoints should be followed. A general workflow for assessing the genotoxicity of a chemical is provided below as a reference.
Signaling Pathways
There is no information available in the scientific literature regarding the effects of this compound on any cellular signaling pathways.
Data Gaps and Future Directions
The toxicological profile of this compound is largely incomplete. To enable a proper risk assessment, the following studies are essential:
-
Acute Toxicity: Oral, dermal, and inhalation LD50 studies.
-
Genotoxicity: A battery of in vitro tests (e.g., Ames test, in vitro micronucleus assay) and, if positive, in vivo follow-up studies.
-
Chronic Toxicity: Repeated dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Carcinogenicity: Long-term animal bioassays.
-
Reproductive and Developmental Toxicity: Studies to assess effects on fertility, reproduction, and embryonic/fetal development.
-
Metabolism and Pharmacokinetics: Studies to understand the ADME properties of the compound.
Conclusion
Based on the currently available data, a comprehensive assessment of the toxicological risks associated with this compound exposure is not possible. The single available acute toxicity value suggests a moderate level of toxicity via the intraperitoneal route. However, the absence of data for other routes of exposure and other toxicological endpoints means that its potential hazards remain largely unknown. Researchers and drug development professionals should treat this compound as a compound with an unknown toxicological profile and handle it with appropriate safety precautions. Further research is critically needed to adequately characterize its toxicological properties.
References
Dibutyl Sulphoxide: An In-depth Technical Guide on Environmental Impact and Degradation
Affiliation: Google Research
Abstract
Dibutyl sulphoxide (DBSO) is an organosulfur compound with the chemical formula (C₄H₉)₂SO. While it has applications in various chemical syntheses, a comprehensive understanding of its environmental impact and degradation pathways is markedly deficient in publicly available scientific literature. This technical guide synthesizes the limited existing data on DBSO, addresses significant data gaps by providing read-across information from analogous compounds, and outlines the standardized experimental protocols required to robustly assess its environmental fate and ecotoxicity. This document is intended for researchers, scientists, and drug development professionals who may utilize DBSO and require a thorough understanding of its environmental profile.
Introduction
This compound (CAS No: 2168-93-6) is a member of the sulfoxide family of organic compounds. Its physicochemical properties, particularly its polarity and solvent capabilities, make it a compound of interest in chemical research and development. However, the introduction of any chemical into wider use necessitates a thorough evaluation of its potential environmental consequences. At present, there is a significant lack of empirical data concerning the ecotoxicity, biodegradability, and environmental persistence of DBSO. Safety Data Sheets (SDS) for DBSO often state that it contains "no substances known to be hazardous to the environment or not degradable in waste water treatment plants," yet concurrently report "no information available" for crucial endpoints such as persistence, degradability, and bioaccumulation potential[1].
This guide aims to:
-
Present the known physicochemical and toxicological properties of this compound.
-
Summarize the critical data gaps in its environmental profile.
-
Provide a comparative analysis using data from the structurally similar compound, Dimethyl sulfoxide (DMSO), and the related compound, Dibutyl sulphide.
-
Detail the standard experimental protocols necessary to determine the environmental impact and degradation of DBSO.
-
Propose the use of in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, for preliminary risk assessment.
Physicochemical Properties and Mammalian Toxicity
A summary of the known properties of this compound is presented in Table 1. Limited toxicological data is available, with an acute intraperitoneal LD50 of 378 mg/kg in rats, indicating moderate acute toxicity in mammals via this route of exposure[2][3].
| Property | Value | Reference |
| Chemical Formula | C₈H₁₈OS | [2] |
| Molecular Weight | 162.30 g/mol | [2] |
| CAS Number | 2168-93-6 | [1] |
| Appearance | White to pale yellow hygroscopic solid | [2] |
| Melting Point | 31-34 °C | [1] |
| Boiling Point | 249-251 °C | [1] |
| Density | 0.832 g/mL at 25 °C | |
| Flash Point | 121 °C (closed cup) | [1] |
| Acute Mammalian Toxicity | LD50 (Rat, intraperitoneal) = 378 mg/kg | [2][3] |
Environmental Fate and Ecotoxicity: A Data Gap Analysis
A thorough review of scientific literature reveals a significant absence of empirical data on the environmental fate and ecotoxicity of this compound. To provide context and a basis for preliminary assessment, a read-across approach is employed, utilizing data from Dimethyl sulfoxide (DMSO), the most well-studied sulfoxide, and Dibutyl sulphide, which shares the butyl chains and sulfur atom (in a different oxidation state).
Read-Across from Dimethyl Sulfoxide (DMSO)
DMSO is a widely used solvent and is generally considered to have low ecotoxicity. However, studies have shown that it can induce metabolic and behavioral changes in aquatic organisms, even at low concentrations[4][5]. Table 2 summarizes the ecotoxicological data for DMSO.
| Endpoint | Organism | Value (mg/L) | Test Guideline / Reference |
| Acute Toxicity (Fish) | Danio rerio (Zebra fish) | LC50 > 25,000 | OECD 203[6] |
| Acute Toxicity (Invertebrate) | Daphnia magna (Water flea) | EC50 = 24,600 | OECD 202[6] |
In terms of degradation, DMSO is readily biodegradable. However, its degradation can lead to the formation of metabolites like dimethyl sulfide and dimethyl sulfone[7]. The oxidation of DMSO by advanced oxidation processes can yield methanesulfinate, methanesulfonate, formaldehyde, and formic acid[8].
Insights from Dibutyl Sulphide
While not a sulfoxide, Dibutyl sulphide provides insight into the potential toxicity of the butyl-sulfur structure. The Safety Data Sheet for Dibutyl sulphide explicitly states that it is "Toxic to aquatic life"[9]. This suggests that the presence of butyl groups attached to a sulfur atom may be a source of aquatic toxicity, a concern that should be investigated for DBSO.
Recommended Experimental Protocols for Environmental Assessment
To address the identified data gaps, a suite of standardized tests should be conducted. The following sections detail the recommended experimental protocols based on OECD guidelines.
Biodegradability Testing
The "readily biodegradable" status of DBSO should be assessed using one of the OECD 301 series tests. The OECD 301B (CO₂ Evolution Test) is a suitable method.
Experimental Protocol: OECD 301B - CO₂ Evolution Test
-
Test System: A defined volume of mineral medium is inoculated with microorganisms from a sewage treatment plant.
-
Test Substance Addition: this compound is added as the sole source of organic carbon at a concentration of 10-20 mg/L.
-
Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (20-24°C) for 28 days.
-
CO₂ Measurement: The amount of CO₂ evolved from the microbial degradation of DBSO is measured at regular intervals. This can be done by trapping the CO₂ in a barium hydroxide or sodium hydroxide solution and titrating the remaining hydroxide, or by using an infrared CO₂ analyzer.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum amount (ThCO₂) based on the chemical formula of DBSO. A substance is considered "readily biodegradable" if it reaches a 60% degradation level within a 10-day window during the 28-day test period.
Workflow for OECD 301B Biodegradability Test.
Aquatic Ecotoxicity Testing
A baseline set of acute aquatic toxicity tests should be performed on representatives of three trophic levels: fish, aquatic invertebrates, and algae.
Experimental Protocols:
-
Fish, Acute Toxicity Test (OECD 203): Typically conducted on rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio). Fish are exposed to a range of DBSO concentrations for 96 hours, and the LC50 (the concentration lethal to 50% of the test population) is determined.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): Daphnia magna are exposed to various concentrations of DBSO for 48 hours. The EC50 (the concentration causing immobilisation in 50% of the daphnids) is calculated.
-
Alga, Growth Inhibition Test (OECD 201): A green alga species (e.g., Raphidocelis subcapitata) is exposed to different concentrations of DBSO for 72 hours. The inhibition of growth is measured, and the EC50 (the concentration causing a 50% reduction in growth rate) is determined.
Standard Aquatic Ecotoxicity Testing Scheme.
Potential Degradation Pathways
In the absence of experimental data for DBSO, a hypothetical microbial degradation pathway can be proposed based on known metabolic routes for alkylated compounds and sulfoxides. The primary routes of attack would likely be oxidation of the sulfur atom or oxidation of the butyl chains.
-
Sulfoxidation: The sulfoxide moiety could be oxidized to the corresponding sulfone, Dibutyl sulfone. This is a common metabolic pathway for sulfoxides.
-
Omega- and Beta-Oxidation of Alkyl Chains: The terminal methyl group of a butyl chain could be oxidized to a carboxylic acid (omega-oxidation), followed by sequential two-carbon cleavage (beta-oxidation).
Hypothetical Microbial Degradation Pathways for DBSO.
In Silico Assessment: QSAR
In the absence of empirical data, Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of toxicity. QSAR models use the chemical structure of a compound to predict its properties, including ecotoxicity. Various freely available and commercial software packages (e.g., ECOSAR) can be used to predict the acute toxicity (LC50/EC50) of DBSO to fish, daphnia, and algae based on its structural similarity to other tested compounds. While not a substitute for experimental data, QSAR results are valuable for prioritizing testing needs and for preliminary risk assessment.
Conclusion and Recommendations
There is a critical lack of data on the environmental impact and degradation of this compound. The available information is insufficient to perform a credible environmental risk assessment. Based on this review, the following actions are recommended:
-
Data Generation: A comprehensive suite of environmental testing should be commissioned for DBSO, including, at a minimum, an OECD 301 ready biodegradability test and acute ecotoxicity tests on fish, daphnia, and algae (OECD 203, 202, and 201).
-
Metabolite Identification: During biodegradation studies, analytical methods should be employed to identify the primary degradation products to assess their potential for persistence or toxicity.
-
In Silico Screening: QSAR modeling should be performed to provide preliminary estimates of toxicity and to help guide the design of future ecotoxicological studies.
-
Cautious Use: Until robust environmental data is available, professionals using DBSO should handle it with the assumption that it may have aquatic toxicity and may not be readily biodegradable, implementing appropriate waste disposal procedures to prevent its release into the environment.
This technical guide highlights the necessity of applying established environmental testing principles to compounds like this compound to ensure that their use does not lead to unforeseen environmental consequences.
References
- 1. rxmarine.com [rxmarine.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. toxicology.org [toxicology.org]
- 5. Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells: The importance of solvent controls in in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A metabolomic analysis on the toxicological effects of the universal solvent, dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure of Dibutyl Sulphoxide and the Principles of Polymorphism
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
Dibutyl sulphoxide (DBSO) is a dialkyl sulfoxide with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its structural properties is crucial for its application, particularly in drug development where solid-state characteristics can significantly influence a drug's performance. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the structure of this compound.
A key finding of this report is the notable absence of publicly available data on the solid-state crystal structure and polymorphism of this compound. Despite extensive searches of scientific databases, no single-crystal X-ray diffraction data or studies on its polymorphic forms have been identified. The available structural information is limited to its liquid state, which has been investigated through X-ray diffraction and molecular dynamics simulations.
This guide will first present the known physical and chemical properties of this compound, followed by a detailed summary of its liquid structure. In the absence of specific data for DBSO, a general yet in-depth overview of the principles of polymorphism and the standard experimental protocols for its characterization is provided. This includes methodologies for single-crystal and powder X-ray diffraction, as well as thermal analysis techniques. A generalized workflow for polymorphism screening is also presented to guide researchers in the potential future characterization of the solid-state forms of DBSO or other active pharmaceutical ingredients.
Physicochemical Properties of this compound
This compound is a hygroscopic, colorless to pale yellow solid or liquid at room temperature, with a melting point in the range of 31-34°C. Its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₈OS |
| Molar Mass | 162.30 g/mol |
| Melting Point | 31-34 °C |
| Boiling Point | 250 °C |
| Density | 0.832 g/mL at 25 °C |
| Appearance | White to pale yellow hygroscopic solid |
| Solubility in Water | Slightly soluble |
The Liquid Structure of this compound
While the solid-state structure of this compound remains uncharacterized, its liquid structure has been investigated at 320 K using synchrotron high-energy X-ray diffraction and molecular dynamics simulations.[1][2][3][4]
The study revealed a distinct degree of structural differentiation between the polar sulfoxide group and the apolar butyl chains at the nanometer scale. This is evidenced by a low Q peak in the X-ray diffraction pattern, which suggests a characteristic distance of approximately 1 nm between polar and apolar domains.[1][2][3]
Similar to other dialkyl sulfoxides like dimethyl sulfoxide (DMSO), DBSO exhibits self-association in the liquid state due to strong dipole-dipole correlations. However, the study indicated that hydrogen bonding between the sulfoxide oxygen and the butyl chain hydrogens is of limited extent.[1][2][3]
Polymorphism: A Critical Aspect in Drug Development
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[5][6][7] These different crystalline forms, known as polymorphs, have the same chemical composition but differ in the arrangement of the molecules in the crystal lattice. This can lead to significant differences in physicochemical properties such as:
-
Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.
-
Melting Point and Stability: Influencing manufacturing processes and shelf-life.
-
Mechanical Properties: Such as tabletability and flowability of powders.
Given these potential impacts, a thorough investigation of polymorphism is a critical step in the development of any new drug substance.
Experimental Protocols for Polymorph Characterization
A variety of analytical techniques are employed to identify and characterize polymorphic forms.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the crystal structure of a compound.[8][9][10]
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or by sublimation. This is often the most challenging step.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying crystalline phases and analyzing polymorphic purity.[11][12][13]
Methodology:
-
Sample Preparation: A finely powdered sample of the material is prepared.
-
Data Collection: The sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles.
-
Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is a unique fingerprint for a specific crystalline form.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of a material.[14][15]
Methodology:
-
DSC: A small amount of the sample is heated or cooled at a controlled rate, and the heat flow to or from the sample is measured. This can detect melting points, phase transitions, and crystallization events.
-
TGA: The mass of a sample is monitored as a function of temperature or time. This is useful for detecting desolvation or decomposition events.
Generalized Workflow for Polymorphism Screening
The following diagram illustrates a typical workflow for the screening and characterization of polymorphs of a new chemical entity.
Caption: A generalized workflow for the screening, characterization, and selection of polymorphs of an active pharmaceutical ingredient (API).
Conclusion and Future Outlook
The current body of scientific literature lacks information on the solid-state crystal structure and polymorphism of this compound. While its liquid structure has been characterized, the absence of solid-state data represents a significant knowledge gap. For any potential application of this compound in the pharmaceutical industry, a thorough investigation of its solid-state properties, including a comprehensive polymorphism screen, is imperative. The experimental methodologies and workflows outlined in this guide provide a framework for such future investigations. The discovery and characterization of different polymorphic forms of this compound will be crucial for understanding its stability, solubility, and ultimately, its suitability for development as or within a drug product.
References
- 1. Liquid structure of dibutyl sulfoxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. Liquid structure of dibutyl sulfoxide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformational polymorphism in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymorphism of Organic Materials – Yu Lab – UW–Madison [pharmacy.wisc.edu]
- 7. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. resources.rigaku.com [resources.rigaku.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
A Deep Dive into Dibutyl Sulphoxide: A Theoretical and Computational Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl sulphoxide (DBSO), a dialkyl sulfoxide, presents a molecule of interest due to its amphiphilic nature, stemming from its polar sulfoxide head and non-polar butyl tails. This dual characteristic governs its liquid-state organization and potential as a ligand. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of DBSO. It is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development by detailing both the computational workflows and the corresponding experimental protocols necessary for a thorough investigation of this and similar molecules.
Introduction
This compound ((C₄H₉)₂SO) is an organic compound that has garnered interest for its unique physicochemical properties. Unlike its well-studied lower homologue, dimethyl sulfoxide (DMSO), DBSO's longer alkyl chains introduce greater conformational flexibility and enhance its hydrophobic character, leading to distinct self-association behaviors in the liquid phase[1]. Understanding the molecular structure, vibrational modes, and electronic characteristics of DBSO is crucial for its potential applications, including its use as a ligand in coordination chemistry and as a solvent.[1]
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the intricacies of molecular systems at the atomic level. This guide will explore the application of DFT to predict the geometric and electronic properties of DBSO, complemented by a discussion of experimental techniques such as Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for validating theoretical findings.
Theoretical and Computational Methodology
The computational investigation of this compound typically involves a multi-step process, beginning with the construction of the molecular model and culminating in the prediction of its properties.
Computational Workflow
The general workflow for the theoretical prediction of DBSO's properties is illustrated in the diagram below. This process begins with the initial model construction, followed by geometry optimization to find the most stable molecular conformation. Subsequent calculations can then be performed on this optimized structure to determine its vibrational frequencies, electronic properties, and other characteristics of interest.
References
Methodological & Application
Application Notes: Dibutyl Sulphoxide (DBSO) as a Solvent in Organic Synthesis
Introduction
Dibutyl sulphoxide (DBSO) is a polar aprotic solvent belonging to the sulfoxide class of organic compounds. While its lower homologue, dimethyl sulfoxide (DMSO), is a ubiquitous solvent in organic synthesis, DBSO presents a unique set of properties that make it a valuable alternative for specific applications.[1][2] Its higher boiling point, distinct solubility profile, and potential as a ligand in coordination chemistry offer advantages in high-temperature reactions and for dissolving a range of organic and inorganic compounds.[3][4] These application notes provide an overview of DBSO's properties, its role in key organic transformations, and generalized protocols for its use.
Physicochemical Properties
DBSO's physical properties, particularly its higher boiling point and melting point compared to DMSO, make it suitable for reactions requiring elevated temperatures. Its character as a polar aprotic solvent is central to its utility, enabling it to dissolve a wide array of substrates while effectively solvating cations, thereby enhancing the reactivity of anionic nucleophiles.[5][6]
| Property | This compound (DBSO) | Dimethyl Sulfoxide (DMSO) | Reference(s) |
| Molecular Formula | C₈H₁₈OS | C₂H₆OS | [7] |
| Molecular Weight | 162.29 g/mol | 78.13 g/mol | [7] |
| Boiling Point | 250 °C | 189 °C | [7] |
| Melting Point | 31-34 °C | 18.5 °C | [7] |
| Density | 0.832 g/mL at 25 °C | 1.100 g/mL at 25 °C | [7] |
| Appearance | White to pale yellow solid or liquid | Colorless liquid | [3] |
| Solvent Type | Polar Aprotic | Polar Aprotic | [1] |
Application 1: Nucleophilic Substitution Reactions
This compound, as a polar aprotic solvent, is well-suited for facilitating Sₙ2 reactions. Like DMSO, it excels at solvating cations, leaving the anionic nucleophile "bare" and highly reactive.[5][8] This leads to significant rate enhancements compared to protic solvents, which would otherwise form hydrogen bonds with the nucleophile, reducing its reactivity.[5][6] The mechanism involves the polarization of the substrate by the solvent, followed by rapid nucleophilic attack.[5]
Generalized Protocol for Sₙ2 Reaction (e.g., Williamson Ether Synthesis)
-
Reagent Preparation : In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., Argon), add the alcohol (1.0 eq.) to a suspension of a strong base (e.g., NaH, 1.1 eq.) in anhydrous DBSO (5-10 mL per mmol of alcohol).
-
Alkoxide Formation : Stir the mixture at room temperature for 30-60 minutes or until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Nucleophilic Attack : Add the alkyl halide (1.0-1.2 eq.) dropwise to the solution. Note that this step may be exothermic.
-
Reaction : Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Application 2: Palladium-Catalyzed Cross-Coupling Reactions
Polar aprotic solvents play a critical role in many palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[9][10] They help to dissolve the diverse reactants, stabilize the palladium catalytic species, and influence the reaction mechanism and selectivity.[11][12] The high boiling point of DBSO is particularly advantageous for cross-coupling reactions that require elevated temperatures to proceed efficiently, especially when using less reactive substrates like aryl chlorides.[10]
Generalized Protocol for Suzuki Coupling
-
Setup : To a reaction vessel, add the aryl halide (1.0 eq.), boronic acid or ester (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition : Evacuate and backfill the vessel with an inert gas. Add anhydrous, degassed DBSO as the solvent.
-
Reaction : Heat the mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Workup : Upon completion, cool the mixture to room temperature and dilute with water and an extraction solvent (e.g., toluene or ethyl acetate).
-
Purification : Separate the organic layer, wash with water and then brine, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo. The crude product can be purified via flash chromatography or recrystallization.
Application 3: Oxidation of Alcohols
This compound can serve as the oxidant in "activated sulfoxide" oxidations, analogous to the well-known Swern and Moffatt oxidations that use DMSO.[13][14] In these reactions, the sulfoxide is first activated by an electrophile (e.g., oxalyl chloride, trifluoroacetic anhydride, or a carbodiimide).[15][16] The resulting species is highly electrophilic at the sulfur atom and reacts with the alcohol. A subsequent base-mediated elimination yields the desired aldehyde or ketone, along with dibutyl sulfide and other byproducts.[14] The mild conditions of these oxidations make them suitable for sensitive substrates.
Generalized Protocol for Swern-Type Oxidation
-
Activator Preparation : In a flask under an inert atmosphere, dissolve the electrophilic activator (e.g., oxalyl chloride, 1.5 eq.) in a dry, non-reactive solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).
-
Sulfoxide Activation : Add a solution of DBSO (2.0-2.5 eq.) in the same solvent dropwise to the cooled activator solution, maintaining the low temperature. Stir for 15-30 minutes.
-
Alcohol Addition : Add the alcohol (1.0 eq.), dissolved in a small amount of the reaction solvent, dropwise to the activated sulfoxide mixture. Stir for another 30-60 minutes at -78 °C.
-
Elimination : Add a hindered organic base (e.g., triethylamine, 5.0 eq.) to the reaction mixture. Allow the reaction to slowly warm to room temperature.
-
Workup : Quench the reaction with water. Separate the organic layer, and wash successively with a dilute acid solution (e.g., 1M HCl), water, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude carbonyl compound can then be purified by distillation or chromatography.
Synthesis of this compound
This compound is typically prepared via the controlled oxidation of its precursor, dibutyl sulfide.[17] Care must be taken to avoid over-oxidation to the corresponding sulfone. Various catalytic systems, including those based on metal catalysts like methyltrioxorhenium (MTO) with hydrogen peroxide or transition-metal-free systems, have been developed for this transformation.[17]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] As a solid at room temperature, it should be stored in a dry environment.[3] Consult the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Dimethyl sulfoxide - American Chemical Society [acs.org]
- 2. Applications of Dimethyl sulfoxide in chemical and medical industry_Chemicalbook [chemicalbook.com]
- 3. Dibutyl Sulfoxide [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 丁亚砜 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. rammohancollege.ac.in [rammohancollege.ac.in]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. This compound | 2168-93-6 | Benchchem [benchchem.com]
Application Notes and Protocols: Dibutyl Sulphoxide in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dibutyl sulphoxide (DBSO), a dialkyl sulphoxide, serves as a versatile ligand in coordination chemistry. Its coordination behavior is primarily dictated by the ambidentate nature of the sulphoxide group, which can bind to metal centers through either the sulfur or the oxygen atom. This dual-coordination capability allows for the formation of a diverse range of metal complexes with varied stereochemistry and reactivity. The lipophilic butyl groups of DBSO enhance its solubility in organic solvents, a property that is particularly advantageous in applications such as solvent extraction. This document provides detailed application notes and experimental protocols for the use of DBSO as a ligand in the synthesis of coordination complexes and its application in metallurgical separation processes.
I. Synthesis of this compound Metal Complexes
While specific literature on the synthesis of discrete palladium(II) and platinum(II) complexes with this compound is not abundant, established procedures for analogous dialkyl sulphoxides, such as dimethyl sulphoxide (DMSO), can be readily adapted. The following protocols are based on well-known synthetic routes for preparing square planar d⁸ metal-sulfoxide complexes.
A. Synthesis of cis-Dichlorobis(this compound)platinum(II)
This protocol is adapted from the synthesis of cis-dichlorobis(dimethyl sulphoxide)platinum(II). The reaction involves the direct interaction of potassium tetrachloroplatinate(II) with DBSO.
Experimental Protocol:
-
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound (DBSO)
-
Deionized water
-
Ethanol
-
Diethyl ether
-
Magnetic stirrer and hotplate
-
Schlenk flask and condenser
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a 100 mL Schlenk flask, dissolve 1.0 g of K₂[PtCl₄] in 20 mL of deionized water with gentle heating to obtain a clear red solution.
-
To this solution, add a stoichiometric amount (2 molar equivalents) of this compound dissolved in a minimal amount of ethanol.
-
The reaction mixture is stirred at room temperature for 24 hours, during which a yellow precipitate is expected to form.
-
The reaction progress can be monitored by a color change from red to yellow.
-
After 24 hours, the precipitate is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed sequentially with deionized water, ethanol, and finally diethyl ether to remove any unreacted starting materials and impurities.
-
The resulting yellow solid, cis-[PtCl₂(DBSO)₂], is dried under vacuum.
-
B. Synthesis of trans-Dichlorobis(this compound)palladium(II)
This protocol is based on the synthesis of trans-dichlorobis(phosphine)palladium(II) complexes, a common geometry for palladium(II) with neutral ligands.
Experimental Protocol:
-
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (DBSO)
-
Methanol
-
Diethyl ether
-
Magnetic stirrer
-
Round-bottom flask
-
Büchner funnel and filter paper
-
-
Procedure:
-
Suspend 0.5 g of palladium(II) chloride in 25 mL of methanol in a 50 mL round-bottom flask.
-
Add 2.2 molar equivalents of this compound to the suspension.
-
Stir the mixture at room temperature. The deep brown suspension of PdCl₂ is expected to gradually dissolve, and a yellow-orange solution should form.
-
Continue stirring for 4-6 hours until the reaction is complete.
-
Reduce the volume of the solvent under reduced pressure.
-
The resulting solid is precipitated by the addition of diethyl ether.
-
Collect the product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield trans-[PdCl₂(DBSO)₂].
-
II. Characterization of this compound Metal Complexes
The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques.
A. Spectroscopic Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a crucial tool for determining the coordination mode of the DBSO ligand. The S=O stretching vibration is particularly informative.
-
Free DBSO: The S=O stretching frequency in free this compound is typically observed around 1020-1060 cm⁻¹.
-
O-Coordination: When DBSO coordinates to a metal center through the oxygen atom, electron density is drawn from the S=O bond to the metal. This weakens the S=O bond, resulting in a decrease in the stretching frequency, typically to the range of 900-1000 cm⁻¹.
-
S-Coordination: Conversely, coordination through the sulfur atom leads to an increase in the S=O bond order due to back-bonding from the metal to the ligand. This results in a shift of the S=O stretching frequency to a higher wavenumber, generally above 1100 cm⁻¹.
| Compound | Coordination Mode | Expected S=O Stretching Frequency (cm⁻¹) |
| Free DBSO | - | ~1020 - 1060 |
| O-coordinated DBSO Complex | Oxygen | ~900 - 1000 |
| S-coordinated DBSO Complex | Sulfur | > 1100 |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can confirm the coordination of DBSO to the metal center.
-
¹H NMR: The protons on the α-carbon (adjacent to the sulfur atom) are most affected by coordination. Upon coordination, a downfield shift (to a higher ppm value) of these proton signals is expected due to the deshielding effect of the metal center.
-
¹³C NMR: Similar to ¹H NMR, the α-carbon signal in the ¹³C NMR spectrum is expected to shift downfield upon coordination.
-
¹⁹⁵Pt NMR: For platinum complexes, ¹⁹⁵Pt NMR spectroscopy is a powerful technique to probe the coordination environment of the platinum center. The chemical shift is highly sensitive to the nature of the coordinated ligands.
| Nucleus | Expected Chemical Shift Change upon Coordination |
| ¹H (α-protons) | Downfield shift |
| ¹³C (α-carbon) | Downfield shift |
| ¹⁹⁵Pt | Dependent on the overall coordination sphere |
B. X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. Although no crystal structures of simple DBSO-metal complexes were found in the literature search, the expected coordination geometries are square planar for both Pd(II) and Pt(II).
| Parameter | Expected Value for Pd(II)/Pt(II) Complexes |
| Coordination Geometry | Square Planar |
| Metal-Sulfur Bond Length | ~2.2 - 2.4 Å |
| Metal-Oxygen Bond Length | ~2.0 - 2.2 Å |
| Metal-Chloride Bond Length | ~2.3 - 2.4 Å |
III. Application in Solvent Extraction of Platinum Group Metals
This compound is an effective extractant for the separation of platinum group metals (PGMs), particularly for the selective extraction of palladium(II) from acidic chloride solutions.
A. Protocol for Selective Extraction of Palladium(II)
This protocol outlines a general procedure for the solvent extraction of Pd(II) from a hydrochloric acid medium using DBSO as the extractant.
Experimental Protocol:
-
Materials:
-
Aqueous feed solution containing Pd(II) and other metals (e.g., Pt(IV)) in hydrochloric acid.
-
This compound (DBSO).
-
Kerosene (as diluent).
-
Stripping agent: Ammonia solution or a mixture of ammonium chloride and ammonia.
-
Separatory funnels.
-
Mechanical shaker.
-
ICP-OES or AAS for metal analysis.
-
-
Procedure:
-
Organic Phase Preparation: Prepare the organic extractant solution by dissolving the desired concentration of DBSO (e.g., 0.6–1.2 mol·dm⁻³) in kerosene.
-
Extraction:
-
In a separatory funnel, mix the aqueous feed solution with the organic phase at a specific organic-to-aqueous (O/A) phase ratio (e.g., 0.6–1.0).
-
Shake the mixture vigorously for a predetermined contact time (e.g., 5 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate. The palladium-DBSO complex will be in the organic phase.
-
Separate the two phases. The aqueous phase is now the raffinate, depleted in palladium.
-
-
Stripping:
-
To recover the palladium from the loaded organic phase, contact it with a suitable stripping solution (e.g., 5 mol·dm⁻³ ammonia solution).
-
Shake the mixture for a sufficient time to allow the back-extraction of palladium into the aqueous phase.
-
Separate the phases. The aqueous phase now contains the purified palladium.
-
-
Analysis: Analyze the metal concentrations in the initial feed, raffinate, and stripping solution using ICP-OES or AAS to determine the extraction and stripping efficiencies.
-
B. Quantitative Data for Palladium Extraction
The efficiency of palladium extraction is dependent on several factors. The following table summarizes optimal conditions found in the literature for the separation of Pd(II) and Pt(IV).[1]
| Parameter | Optimal Range/Value | Effect on Extraction |
| DBSO Concentration | 0.6–1.2 mol·dm⁻³ | Higher concentration generally increases Pd(II) extraction. |
| HCl Concentration | 1.0–1.5 mol·dm⁻³ | Pd(II) extraction is favored at lower HCl concentrations, while Pt(IV) extraction is favored at higher concentrations, enabling separation. |
| O/A Phase Ratio | 0.6–1.0 | Affects the overall extraction efficiency and concentration factor. |
| Contact Time | 5 minutes | Sufficient time to reach extraction equilibrium. |
| Stripping Agent | 3% NH₄Cl + 5 M NH₃ | Effective for recovering Pd(II) from the loaded organic phase. |
Extraction and Stripping Efficiency:
Under optimized conditions, high separation efficiency can be achieved. For instance, a study reported that 99.2% of Pd(II) was stripped from the loaded organic phase using a mixture of NH₄Cl and ammonia.[1]
IV. Visualizations
Caption: Workflow for the synthesis of platinum and palladium DBSO complexes.
Caption: Workflow for the solvent extraction of Palladium(II) using DBSO.
Caption: Coordination modes of this compound to a metal center.
References
Application of Dibutyl Sulphoxide in Metal Extraction Processes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dibutyl sulphoxide (DBSO) has demonstrated significant potential as a selective extractant in the field of hydrometallurgy, particularly for the separation of precious metals. Its application is most prominently noted in the solvent extraction of palladium(II) from acidic chloride solutions, where it exhibits high efficiency and selectivity, allowing for a clean separation from other platinum group metals, notably platinum(IV).
The extraction mechanism of palladium(II) with DBSO is dependent on the concentration of hydrochloric acid in the aqueous phase. At lower acid concentrations, DBSO acts as a neutral ligand, directly coordinating with the palladium species. This selective interaction forms a metal-organic complex that is soluble in the organic phase, typically kerosene. Conversely, the extraction of platinum(IV) is favored at higher acid concentrations. This differential behavior is the cornerstone of the highly effective separation of these two valuable metals.
The process is reversible, and palladium can be efficiently recovered from the loaded organic phase through a stripping process. An aqueous solution of ammonia and ammonium chloride has been shown to be an effective stripping agent, achieving near-quantitative recovery of the palladium. The high separation coefficient for palladium over platinum underscores the practical utility of DBSO in refining processes where high-purity metals are required.
Quantitative Data Summary
The following tables summarize the key quantitative data for the extraction and separation of Palladium(II) and Platinum(IV) using this compound (DBSO) in kerosene.
Table 1: Optimal Conditions for the Separation of Pd(II) and Pt(IV)
| Parameter | Optimal Range/Value |
| DBSO Concentration | 0.6 – 1.2 mol/dm³ |
| Organic/Aqueous (O/A) Phase Ratio | 0.6 – 1.0 |
| H⁺ Concentration of Aqueous Phase | 1.0 – 1.5 mol/dm³ |
| Contact Time | 5 minutes |
Table 2: Extraction and Separation Performance
| Parameter | Value | Reference |
| Separation Coefficient (Pd/Pt) | 2.7 x 10⁴ | [1] |
| Extraction Saturation Capacity of Pd(II) | > 14 g/dm³ | [1] |
| Stripping Efficiency of Pd(II) | 99.2% | [1] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involving the application of this compound in metal extraction.
Protocol 1: Solvent Extraction of Palladium(II) and Platinum(IV)
1. Preparation of Aqueous Feed Solution: a. Prepare a stock solution of palladium(II) by dissolving a known quantity of palladium chloride (PdCl₂) in a 1.0 mol/dm³ hydrochloric acid (HCl) solution. b. Similarly, prepare a stock solution of platinum(IV) by dissolving a known quantity of chloroplatinic acid (H₂PtCl₆) in a 1.0 mol/dm³ HCl solution. c. For separation studies, prepare a mixed aqueous feed solution containing both Pd(II) and Pt(IV) at desired concentrations in 1.0 - 1.5 mol/dm³ HCl.
2. Preparation of Organic Solvent: a. Prepare the organic extractant solution by dissolving the required amount of this compound (DBSO) in kerosene to achieve the desired concentration (e.g., 0.6 mol/dm³).
3. Extraction Procedure: a. In a separatory funnel, mix equal volumes of the aqueous feed solution and the organic solvent (or as per the desired O/A ratio). b. Shake the funnel vigorously for 5 minutes to ensure thorough mixing and to allow the extraction equilibrium to be reached. c. Allow the phases to separate completely. The lower aqueous phase is the raffinate, and the upper organic phase is the loaded organic. d. Separate the two phases carefully.
4. Analysis: a. Determine the concentration of Pd(II) and Pt(IV) in the aqueous phase (raffinate) before and after extraction using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). b. The concentration of the metals in the organic phase can be calculated by mass balance.
Protocol 2: Stripping of Palladium(II) from the Loaded Organic Phase
1. Preparation of Stripping Solution: a. Prepare the stripping solution by dissolving 3% (m/v) ammonium chloride (NH₄Cl) in a 5 mol/dm³ ammonia (NH₃) solution.
2. Stripping Procedure: a. Take a known volume of the palladium-loaded organic phase from the extraction step. b. Add an equal volume of the stripping solution to the loaded organic phase in a separatory funnel. c. Shake the funnel for a predetermined time (e.g., 10-15 minutes) to allow for the back-extraction of palladium. d. Allow the phases to separate. The aqueous phase now contains the stripped palladium.
3. Analysis: a. Analyze the palladium concentration in the aqueous stripping solution and the remaining concentration in the organic phase using AAS or ICP-OES to determine the stripping efficiency.
Visualizations
Caption: Workflow for the separation of Pd(II) and Pt(IV) using DBSO.
Caption: Logical relationship of extraction conditions and separation outcome.
References
Application Notes and Protocols: The Use of Dibutyl Sulphoxide and its Long-Chain Analogues in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibutyl sulphoxide and, more broadly, long-chain dialkyl sulfoxides as viable alternatives to dimethyl sulfoxide (DMSO) in oxidation reactions. The primary focus is on Swern-type oxidations for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. The protocols detailed below offer practical, "odorless" alternatives to the classical Swern oxidation, addressing the significant drawback of the malodorous dimethyl sulfide byproduct.
Introduction to Activated Sulfoxide Oxidations
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Activated sulfoxide oxidations, such as the Swern, Pfitzner-Moffatt, and Parikh-Doering reactions, are widely employed due to their mild reaction conditions, high yields, and excellent functional group tolerance. The general principle involves the activation of a sulfoxide with an electrophilic reagent, followed by reaction with an alcohol to form an alkoxysulfonium salt. Subsequent deprotonation and intramolecular elimination yield the desired carbonyl compound and a dialkyl sulfide byproduct.
While dimethyl sulfoxide (DMSO) is the most common reagent in these reactions, its primary drawback is the production of the volatile and highly malodorous dimethyl sulfide. To circumvent this issue, researchers have successfully employed higher molecular weight, less volatile dialkyl sulfoxides, such as dodecyl methyl sulfoxide and functionalized sulfoxides, which are effectively odorless.[1][2] Although specific literature protocols for this compound are not prevalent, the methodologies developed for other long-chain sulfoxides are directly applicable and serve as excellent templates.
Swern-Type Oxidation: General Mechanism
The Swern oxidation and its analogues proceed through a common set of intermediates. The mechanism, applicable to dialkyl sulfoxides in general, is outlined below.
Caption: General mechanism of Swern-type oxidations using a dialkyl sulfoxide.
Experimental Protocols
The following protocols are based on published procedures for odorless Swern-type oxidations and can be adapted for this compound.
Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde using Dodecyl Methyl Sulfoxide
This protocol is adapted from the work of Ohsugi et al. and provides a general method for the oxidation of primary alcohols.[2]
Materials:
-
Dodecyl methyl sulfoxide
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Primary alcohol
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of oxalyl chloride (1.5 mmol) in anhydrous DCM (5 mL) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of dodecyl methyl sulfoxide (1.2 mmol) in anhydrous DCM (2 mL) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the primary alcohol (1.0 mmol) in anhydrous DCM (2 mL) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour.
-
Add triethylamine (5.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation of a Secondary Alcohol to a Ketone using Methyl 6-Morpholinohexyl Sulfoxide (MMSO)
This protocol is based on the work of Vederas and colleagues, utilizing a functionalized sulfoxide for easy byproduct removal.[1][3]
Materials:
-
Methyl 6-morpholinohexyl sulfoxide (MMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Secondary alcohol
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Low-temperature bath
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve MMSO (1.1 mmol) in anhydrous DCM (5 mL) and cool to -60 °C.
-
Add oxalyl chloride (1.2 mmol) dropwise, maintaining the temperature below -50 °C.
-
Stir the mixture for 15 minutes at -60 °C.
-
Add a solution of the secondary alcohol (1.0 mmol) in anhydrous DCM (2 mL) dropwise.
-
Stir the reaction mixture for 30 minutes at -60 °C.
-
Add triethylamine (3.0 mmol) and stir for an additional 15 minutes at -60 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Add water (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. The byproduct, methyl 6-morpholinohexyl sulfide, can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the morpholine nitrogen, rendering it water-soluble.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude ketone, which can be further purified by chromatography or distillation.
Data Presentation
The following tables summarize typical yields for Swern-type oxidations of various alcohols using long-chain dialkyl sulfoxides.
Table 1: Oxidation of Primary Alcohols to Aldehydes
| Substrate (Primary Alcohol) | Oxidant System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octanol | Dodecyl methyl sulfoxide / (COCl)₂ / Et₃N | DCM | -78 to RT | 2 | 95 | [2] |
| Cinnamyl alcohol | Dodecyl methyl sulfoxide / (COCl)₂ / Et₃N | DCM | -78 to RT | 2 | 98 | [2] |
| Geraniol | Dodecyl methyl sulfoxide / (COCl)₂ / Et₃N | DCM | -78 to RT | 2 | 92 | [2] |
| Benzyl alcohol | MMSO / (COCl)₂ / Et₃N | DCM | -60 to RT | 1.5 | 96 | [3] |
Table 2: Oxidation of Secondary Alcohols to Ketones
| Substrate (Secondary Alcohol) | Oxidant System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Octanol | Dodecyl methyl sulfoxide / (COCl)₂ / Et₃N | DCM | -78 to RT | 2 | 96 | [2] |
| Cyclohexanol | Dodecyl methyl sulfoxide / (COCl)₂ / Et₃N | DCM | -78 to RT | 2 | 94 | [2] |
| Borneol | MMSO / (COCl)₂ / Et₃N | DCM | -60 to RT | 1.5 | >99 | [3] |
| 4-tert-Butylcyclohexanol | MMSO / (COCl)₂ / Et₃N | DCM | -60 to RT | 1.5 | 98 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a Swern-type oxidation using a long-chain dialkyl sulfoxide.
Caption: General experimental workflow for Swern-type oxidations.
Conclusion
The use of this compound and other long-chain dialkyl sulfoxides in Swern-type oxidations presents a significant process improvement by eliminating the pungent odor associated with the traditional use of DMSO. The protocols and data presented herein demonstrate that these odorless alternatives provide excellent yields for the oxidation of a wide range of primary and secondary alcohols. The straightforward adaptation of existing Swern protocols and the ease of byproduct removal make this a highly attractive methodology for both academic research and industrial applications in drug development and fine chemical synthesis.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. New odorless method for the Corey-Kim and Swern oxidations utilizing dodecyl methyl sulfide (Dod-S-Me) [organic-chemistry.org]
- 3. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibutyl Sulphoxide in Pharmaceutical Synthesis: An Examination of Current Applications
Despite a comprehensive review of scientific literature and patent databases, there is a notable absence of specific applications of dibutyl sulphoxide (DBSO) in the synthesis of active pharmaceutical ingredients (APIs). While its chemical cousin, dimethyl sulfoxide (DMSO), is a widely utilized polar aprotic solvent in pharmaceutical manufacturing, DBSO does not appear to be a commonly employed solvent or reagent in this field. This lack of documentation prevents the creation of detailed application notes and protocols as requested.
Our extensive search for quantitative data, such as reaction yields, purity levels, and specific experimental conditions for the use of DBSO in the synthesis of pharmaceutical ingredients, did not yield any concrete examples. The available literature primarily focuses on the synthesis and reactions of sulfoxides in a general chemical context, with DMSO being the predominant subject of investigation.
Potential Properties and Inferred Applications
Based on its chemical structure, this compound is a polar aprotic solvent. It can be inferred that its physical and chemical properties would be somewhat similar to DMSO, but with some key differences due to the longer butyl chains. These differences would likely include:
-
Lower Polarity: The presence of the nonpolar butyl groups would make DBSO less polar than DMSO.
-
Higher Boiling Point: DBSO would have a significantly higher boiling point than DMSO (189 °C), which could be advantageous in high-temperature reactions.
-
Different Solubility Profile: The solubility of various reactants and reagents would differ between DMSO and DBSO.
These properties might suggest potential, albeit undocumented, applications in specific niche areas of pharmaceutical synthesis where a high-boiling, moderately polar aprotic solvent is required. However, without published data, any discussion of its use remains speculative.
The Dominance of Dimethyl Sulfoxide (DMSO)
The prevalence of DMSO in pharmaceutical synthesis is well-documented. It is used as a solvent in a wide variety of reactions, including nucleophilic substitutions, oxidations, and polymerizations. Its ability to dissolve a wide range of polar and nonpolar compounds, its relatively low toxicity, and its miscibility with water make it a versatile and valuable solvent in drug development and manufacturing.
Conclusion
At present, there is insufficient information available in the public domain to provide detailed application notes, experimental protocols, or quantitative data on the use of this compound in the synthesis of pharmaceutical ingredients. Researchers, scientists, and drug development professionals seeking a sulfoxide-based solvent for their synthetic needs are directed towards the extensive body of literature available for dimethyl sulfoxide (DMSO). Future research may explore the potential of DBSO in specific applications, but currently, it does not appear to be a significant tool in the pharmaceutical synthesis landscape.
Application Notes: The Emerging Role of Dibutyl Sulphoxide in Nanoparticle Synthesis
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. Dimethyl sulfoxide | 67-68-5 [chemicalbook.com]
Application Notes and Protocols: Evaluating Dibutyl Sulphoxide as a Cryoprotectant for Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique in biomedical research and drug development, enabling the long-term storage of valuable cell lines. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate cellular damage during freezing and thawing. Dimethyl sulphoxide (DMSO) is the most commonly used CPA, but concerns about its cellular toxicity have prompted research into alternatives.[1][2][3] Dibutyl sulphoxide (DBSO), a structural analog of DMSO, has been explored as a potential alternative. This document provides a comprehensive overview of the principles of cryopreservation and detailed protocols for evaluating the efficacy of DBSO as a cryoprotectant for various cell lines.
Principles of Cryopreservation and the Role of Cryoprotectants
Cryopreservation aims to halt biological activity by storing cells at very low temperatures, typically in liquid nitrogen (-196°C).[1][2] However, the formation of intracellular ice crystals during freezing can cause lethal damage to cellular structures.[1][2] Cryoprotectants are substances that protect cells from this damage.
Mechanism of Cryoprotection by Sulphoxides:
Sulphoxide-based cryoprotectants like DMSO and potentially DBSO protect cells through several mechanisms:
-
Lowering the Freezing Point: They decrease the freezing point of water, reducing the amount of ice formed at a given temperature.[4]
-
Preventing Intracellular Ice Formation: By penetrating the cell membrane, they increase the intracellular solute concentration, which osmotically draws water out of the cell before freezing. This dehydration minimizes the formation of damaging intracellular ice crystals.[4]
-
Altering Ice Crystal Structure: They can influence the size and shape of extracellular ice crystals, making them less damaging to the cell membrane.
-
Membrane Stabilization: They may interact with the cell membrane, increasing its fluidity and stability at low temperatures.
Quantitative Data Summary
Due to the limited availability of published data specifically on this compound as a cryoprotectant, this section provides a comparative summary of the well-established cryoprotectant, DMSO, and highlights the parameters that should be evaluated for DBSO.
Table 1: Comparison of Cryoprotectant Efficacy (DMSO as a Baseline)
| Parameter | Dimethyl Sulphoxide (DMSO) | This compound (DBSO) |
| Typical Concentration | 5-10% (v/v) | To be determined (start with a range, e.g., 1-15%) |
| Post-Thaw Viability | Generally >80-90% for many cell lines | To be evaluated |
| Toxicity | Dose-dependent; can induce differentiation or apoptosis in some cell lines.[3] | To be evaluated |
| Cell Line Specificity | Effective for a wide range of mammalian cell lines.[5] | To be determined |
Experimental Protocols
These protocols provide a framework for the systematic evaluation of DBSO as a cryoprotectant. It is crucial to optimize these protocols for each specific cell line.
Protocol 1: Preparation of Cryopreservation Medium with DBSO
-
Determine DBSO Concentration Range: Based on the lack of existing data, a concentration gradient experiment is recommended. Prepare a series of cryopreservation media with DBSO concentrations ranging from 1% to 15% (v/v). A standard control using 10% DMSO should be included.
-
Prepare Basal Medium: The cryopreservation medium should consist of the complete growth medium for the specific cell line, supplemented with serum (e.g., 10-20% Fetal Bovine Serum, FBS) to provide additional protection.
-
Add DBSO: Aseptically add the desired volume of sterile DBSO to the basal medium to achieve the final target concentrations. Mix thoroughly.
-
Sterile Filtration: Filter the complete cryopreservation medium through a 0.22 µm sterile filter.
-
Pre-cool: Chill the cryopreservation medium to 4°C before use.
Protocol 2: Cryopreservation of Adherent and Suspension Cell Lines
A. For Adherent Cells:
-
Cell Culture: Culture cells to 80-90% confluency in their appropriate growth medium.
-
Harvesting:
-
Aspirate the growth medium.
-
Wash the cell monolayer with a balanced salt solution (e.g., PBS).
-
Add a suitable dissociation agent (e.g., Trypsin-EDTA) and incubate until cells detach.
-
Neutralize the dissociation agent with complete growth medium.
-
-
Cell Counting and Viability Assessment:
-
Transfer the cell suspension to a conical tube.
-
Take a small aliquot and determine the total cell number and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter. Viability should be >90%.
-
-
Centrifugation: Pellet the cells by centrifuging at a low speed (e.g., 100-200 x g) for 5 minutes.
-
Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in the pre-cooled cryopreservation medium (from Protocol 1) at a final concentration of 1-5 x 10^6 cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into sterile cryovials.
-
Controlled Freezing:
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty).
-
Place the container in a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C/minute.
-
-
Long-term Storage: Transfer the cryovials to a liquid nitrogen tank for long-term storage.
B. For Suspension Cells:
-
Cell Culture: Culture cells to a logarithmic growth phase.
-
Harvesting: Transfer the cell suspension to a conical tube.
-
Cell Counting and Viability Assessment: Perform as described for adherent cells.
-
Centrifugation: Pellet the cells as described for adherent cells.
-
Resuspension, Aliquoting, Controlled Freezing, and Long-term Storage: Follow steps 5-8 as described for adherent cells.
Protocol 3: Thawing of Cryopreserved Cells
-
Preparation: Prepare a 15 mL conical tube with 9 mL of pre-warmed (37°C) complete growth medium.
-
Rapid Thawing:
-
Retrieve a cryovial from the liquid nitrogen tank.
-
Immediately immerse the vial in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains. This process should be rapid (less than 1-2 minutes).
-
-
Dilution and Removal of Cryoprotectant:
-
Wipe the outside of the cryovial with 70% ethanol.
-
Aseptically transfer the contents of the cryovial into the prepared tube of pre-warmed medium.
-
Centrifuge the cell suspension at low speed (100-200 x g) for 5 minutes to pellet the cells.
-
-
Resuspension and Plating:
-
Aspirate the supernatant containing the cryoprotectant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a new culture flask.
-
-
Incubation: Place the flask in a humidified incubator at 37°C with the appropriate CO2 concentration.
Protocol 4: Assessment of Post-Thaw Cell Viability and Recovery
-
Immediate Post-Thaw Viability:
-
Immediately after resuspending the thawed cells (Protocol 3, step 4), take an aliquot and perform a viability count using the Trypan Blue exclusion method.
-
Calculate the percentage of viable cells.
-
-
Post-Thaw Recovery and Proliferation:
-
24 hours after thawing, observe the cells under a microscope for attachment (for adherent cells) and morphology.
-
Perform a cell count to determine the number of viable, attached cells.
-
Continue to monitor cell proliferation over several days by performing cell counts at regular intervals (e.g., every 24 or 48 hours).
-
-
Functional Assays: Depending on the cell type and application, specific functional assays should be performed to ensure that the cryopreservation process with DBSO has not altered the cellular function.
Visualizations
Caption: Workflow for Evaluating this compound (DBSO) as a Cryoprotectant.
Caption: Hypothesized Mechanism of Cryoinjury and Cryoprotection by DBSO.
Conclusion
While this compound is not a conventional cryoprotectant, its structural similarity to DMSO suggests it may possess cryoprotective properties. The protocols and information provided in this document offer a robust framework for the systematic evaluation of DBSO's efficacy and toxicity as a cryoprotectant for various cell lines. A thorough, data-driven approach is essential to determine its potential as a viable alternative to DMSO in the critical process of cell line cryopreservation. It is important to note that a study on various dimethyl sulfoxide (Me2SO) analogs has suggested that an increase in hydrophobicity can reduce the cryoprotective effect.[6] As DBSO has longer, more hydrophobic alkyl chains compared to DMSO, this may be a critical factor in its potential efficacy. Careful experimental validation is therefore paramount.
References
- 1. medjpps.com [medjpps.com]
- 2. medjpps.com [medjpps.com]
- 3. Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Insights into the cryoprotective mechanism of dimethyl sulfoxide for phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dibutyl Sulphoxide in Transdermal Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transdermal drug delivery offers a non-invasive route for systemic drug administration, bypassing first-pass metabolism and providing controlled release. The primary barrier to this route is the stratum corneum, the outermost layer of the skin. Chemical penetration enhancers are often incorporated into transdermal formulations to reversibly decrease the barrier function of the stratum corneum and allow therapeutic agents to reach the systemic circulation.
Sulfoxides, most notably Dimethyl Sulfoxide (DMSO), are a well-established class of penetration enhancers. This document provides application notes and protocols for the use of Dibutyl Sulphoxide (DBSO) , a higher alkyl chain analogue of DMSO, in transdermal drug delivery systems.
Disclaimer: Specific research on this compound as a transdermal penetration enhancer is limited. The following information is largely based on the well-documented properties and mechanisms of Dimethyl Sulfoxide (DMSO) and other chemical enhancers. These protocols should be adapted and validated for specific drug candidates and formulations.
Mechanism of Action
The proposed mechanism of action for this compound as a skin penetration enhancer is analogous to that of DMSO, which involves a multi-faceted interaction with the stratum corneum. The primary mechanisms are believed to be:
-
Disruption of Stratum Corneum Lipids: The amphiphilic nature of DBSO allows it to insert into the highly ordered lipid bilayers of the stratum corneum. This disrupts the lipid packaging, increases fluidity, and creates pathways for drug molecules to permeate.
-
Interaction with Keratin: DBSO may interact with the keratin proteins within the corneocytes, causing conformational changes that increase the permeability of the cells.
-
Increased Drug Partitioning: By altering the polarity of the stratum corneum, DBSO can enhance the partitioning of a drug from the formulation into the skin.
Data Presentation
Due to the limited availability of quantitative data for this compound, the following tables present data for the well-studied enhancer, Dimethyl Sulfoxide (DMSO), to provide a comparative baseline for expected performance. Similar quantitative data should be generated when evaluating DBSO.
Table 1: Enhancement Ratios of DMSO for Various Drugs
| Drug | Concentration of DMSO | Enhancement Ratio (Flux) | Reference |
| Estradiol | 10% in patch | ~4-fold increase | [1] |
| Medroxyprogesterone Acetate | 0.5% | 4.5-fold increase | [1] |
| Ketorolac Tromethamine | Not specified | Increased permeability with higher DMSO levels | [1] |
| Tadalafil | Not specified | Highest permeation with DMSO | [1] |
Table 2: Comparative Permeation Parameters for Different Penetration Enhancers
| Enhancer | Drug | Flux (µg/cm²/h) | Permeability Coefficient (cm/h x 10⁻³) |
| Control (without enhancer) | Piroxicam | 1.25 ± 0.12 | 0.25 |
| 10% w/v DMSO | Piroxicam | 5.87 ± 0.43 | 1.17 |
| 5% w/v Oleic Acid | Piroxicam | 10.23 ± 0.89 | 2.04 |
| 1% w/v Azone | Piroxicam | 15.67 ± 1.15 | 3.13 |
Note: The data in Table 2 is representative and compiled from various literature sources on well-known penetration enhancers for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard method for evaluating the effect of this compound on the transdermal permeation of a model drug.
Materials:
-
Franz diffusion cells
-
Full-thickness skin (human or animal, e.g., porcine ear skin)
-
This compound (DBSO)
-
Model drug
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
HPLC or other suitable analytical method for drug quantification
Methodology:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Excise a section of skin and carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into appropriately sized pieces to fit the Franz diffusion cells.
-
Equilibrate the skin in PBS for 30 minutes before mounting.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Fill the receptor compartment with a known volume of PBS, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.
-
Maintain the temperature of the receptor medium at 32 ± 1°C to simulate physiological skin surface temperature.
-
-
Formulation Application:
-
Prepare the donor formulation containing the model drug with and without DBSO at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Apply a known amount of the formulation to the surface of the stratum corneum in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the initial drug concentration in the donor compartment.
-
Calculate the enhancement ratio (ER) by dividing the flux of the drug with DBSO by the flux of the drug without DBSO.
-
Protocol 2: Skin Irritation Study
A preliminary assessment of the skin irritation potential of DBSO is crucial.
Materials:
-
Animal models (e.g., rabbits or rats)
-
This compound at various concentrations
-
Positive control (e.g., sodium lauryl sulfate solution)
-
Negative control (e.g., saline)
-
Occlusive patches
Methodology:
-
Animal Preparation:
-
Acclimatize animals for at least one week before the study.
-
Shave the dorsal side of the animals 24 hours before the application of the test substances.
-
-
Application:
-
Apply a defined amount of the DBSO solution, positive control, and negative control to different marked areas on the shaved skin.
-
Cover the application sites with occlusive patches.
-
-
Observation:
-
Remove the patches after a specified period (e.g., 24 hours).
-
Observe the application sites for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Score the observations based on a standardized scale (e.g., Draize scale).
-
-
Data Analysis:
-
Calculate the Primary Irritation Index (PII) for each test substance.
-
Classify the irritation potential of DBSO based on the PII.
-
Visualizations
References
High-Throughput Screening Methods for Sulfoxide Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of sulfoxides are critical in various stages of drug discovery and development, as well as in the broader field of biocatalysis. Sulfoxidation is a common metabolic pathway for many xenobiotics, and the resulting sulfoxides can exhibit altered pharmacological or toxicological properties. Furthermore, chiral sulfoxides are valuable intermediates in asymmetric synthesis. High-throughput screening (HTS) methods are essential for rapidly identifying and characterizing compounds that modulate sulfoxide formation or for discovering novel biocatalysts. This document provides detailed application notes and protocols for several HTS methods amenable to sulfoxide detection.
I. Fluorescence-Based Assay for Omeprazole Sulfoxide
This method relies on the acid-catalyzed rearrangement of omeprazole sulfoxide to a highly fluorescent species, allowing for its specific detection.[1]
Application Note: This assay is highly specific for omeprazole and its analogs.[1] It is particularly useful for screening mutant libraries of enzymes, such as monooxygenases, for improved activity in the production of this specific sulfoxide.[1] The assay is performed in a 96-well format, making it suitable for HTS.[1] However, it is not applicable for the general detection of other sulfoxides.[1]
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Purification of Dibutyl Sulphoxide
Welcome to the technical support center for the purification of Dibutyl Sulphoxide (DBSO). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically produced this compound?
A1: The most common impurities in this compound (DBSO) typically arise from its synthesis, which is the oxidation of dibutyl sulfide. Therefore, the primary impurities are:
-
Dibutyl Sulfide: The unreacted starting material.
-
Dibutyl Sulfone: The over-oxidized by-product.
Other potential impurities may include residual solvents from the synthesis or degradation products if the compound has been stored improperly or exposed to high temperatures.
Q2: What purification methods are most effective for removing these common impurities?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the this compound. The most effective methods are:
-
Vacuum Distillation: Ideal for separating compounds with different boiling points. This compound has a high boiling point (approximately 250 °C at atmospheric pressure), so vacuum distillation is necessary to prevent thermal decomposition.[1]
-
Recrystallization: Since this compound is a solid at room temperature (melting point: 31-34 °C), recrystallization is a highly effective method for removing small amounts of impurities.[1]
-
Column Chromatography: This technique is excellent for separating compounds with different polarities. As sulfoxides are more polar than their corresponding sulfides and less polar than sulfones, column chromatography can effectively separate DBSO from its main impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the sample and provides information about their molecular weight and structure, allowing for the identification and quantification of impurities.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Product decomposition (darkening of the liquid, unpleasant odor) | The distillation temperature is too high. | Decrease the distillation temperature by reducing the vacuum pressure. This compound can decompose at elevated temperatures. |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. The vacuum is being applied or released too quickly. | Add new, unused boiling chips or use a magnetic stirrer. Apply and release the vacuum gradually. |
| Poor separation of fractions | Inefficient distillation column. The distillation rate is too fast. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Reduce the heating rate to slow down the distillation. |
| Product solidifying in the condenser or collection flask | The condenser water is too cold, or the collection flask is at ambient temperature. | Use slightly warmer water in the condenser or gently warm the condenser and collection flask with a heat gun to keep the DBSO in its liquid state. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable. Not enough solvent is being used. | Select a more appropriate solvent or solvent system. Remember the "like dissolves like" principle. Incrementally add more hot solvent until the compound dissolves. |
| No crystals form upon cooling. | The solution is too dilute (too much solvent was used). The solution is supersaturated but requires nucleation. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod or add a seed crystal of pure DBSO. |
| Oily precipitate forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent. The compound is "oiling out." | Try a lower-boiling point solvent. Re-heat the solution to dissolve the oil, add a small amount of a "poorer" solvent (one in which DBSO is less soluble) dropwise until the solution becomes slightly turbid, and then allow it to cool slowly. |
| Low recovery of pure product. | Too much solvent was used. The crystals were filtered before crystallization was complete. The crystals are significantly soluble in the cold wash solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution has cooled completely before filtering. Wash the crystals with a minimal amount of ice-cold solvent. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of components (overlapping bands). | The mobile phase is too polar. The column was not packed properly. | Use a less polar mobile phase to increase the separation between bands. Ensure the column is packed uniformly without any cracks or channels. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracking or channeling of the stationary phase. | The column was allowed to run dry. The packing was not uniform. | Always keep the top of the stationary phase covered with the mobile phase. Repack the column carefully. |
| Product degradation on the column. | The stationary phase (e.g., silica gel) is too acidic. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the mobile phase, or use a less acidic stationary phase like neutral alumina.[1] |
Experimental Protocols
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of this compound purity. The specific parameters may need to be optimized for your instrument.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A polar capillary column, such as one with a cyanopropyl stationary phase, is recommended for good separation of the sulfide, sulfoxide, and sulfone.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL of a diluted sample (e.g., 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Purification by Vacuum Distillation
This is an adapted protocol for the vacuum distillation of this compound.
-
Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.
-
Sample Preparation: Place the impure this compound and a magnetic stir bar or fresh boiling chips into the distillation flask.
-
Distillation:
-
Begin stirring (if using a magnetic stirrer).
-
Gradually apply vacuum to the system. A pressure of 1-5 mmHg is a good starting point.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as the forerun.
-
Increase the temperature to distill the this compound. The boiling point will be significantly lower under vacuum.
-
Monitor the temperature and pressure closely to collect the pure DBSO fraction.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
-
-
Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.
Purification by Recrystallization
This is an adapted protocol for the recrystallization of this compound.
-
Solvent Selection:
-
Based on the principle of "like dissolves like," a solvent system of a polar solvent in which DBSO is soluble at high temperatures and a non-polar solvent in which it is less soluble is a good starting point. A mixture of ethanol and water, or acetone and hexane, could be effective.
-
Experiment with small amounts of the impure DBSO to find a suitable solvent or solvent pair where the compound is soluble when hot but sparingly soluble when cold.
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) and heat the mixture with stirring until the solid dissolves completely.
-
-
Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air-dry on the filter paper, and then dry them further in a desiccator under vacuum.
-
Purification by Column Chromatography
This is an adapted protocol for the column chromatography of this compound.
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase (Eluent) Selection:
-
Use thin-layer chromatography (TLC) to determine an appropriate solvent system.
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or acetone) is a good starting point.
-
Aim for a solvent system that gives the this compound an Rf value of approximately 0.3-0.4 and provides good separation from the less polar dibutyl sulfide and the more polar dibutyl sulfone.
-
-
Column Packing:
-
Pack a glass chromatography column with a slurry of silica gel in the chosen mobile phase.
-
Ensure the column is packed uniformly to avoid channeling.
-
-
Sample Loading:
-
Dissolve the impure this compound in a minimum amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions. The less polar dibutyl sulfide will elute first, followed by the this compound, and finally the more polar dibutyl sulfone.
-
-
Solvent Removal: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship between this compound and its common impurities.
References
Overcoming solubility issues with Dibutyl sulphoxide in reactions
Technical Support Center: Dibutyl Sulphoxide (DBSO)
Welcome to the technical support center for this compound (DBSO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBSO) and what are its primary applications?
A1: this compound (C₈H₁₈OS) is a versatile organic compound used primarily as a solvent in various chemical reactions and industrial processes.[1] Its ability to dissolve a wide range of organic and inorganic compounds makes it valuable in pharmaceutical synthesis, particularly for enhancing reaction efficiency and selectivity.[1] It also serves as a reagent in oxidation reactions.[1]
Q2: What are the basic physical properties of DBSO?
A2: DBSO is typically a white to pale yellow solid or liquid with a melting point between 30-34°C.[1][2] It is only slightly soluble in water but has good solubility in many organic solvents.[2]
Q3: My DBSO has solidified. How should I handle this?
A3: DBSO has a melting point of 30-34°C, so it may solidify at room temperature.[1][2] You can gently warm the container in a water bath to melt the compound before use. Ensure the container is properly sealed to prevent moisture absorption.
Q4: I'm observing unexpected side reactions. Could DBSO be the cause?
A4: While DBSO is a relatively stable solvent, it can participate in or be affected by certain reaction conditions. As a sulfoxide, it can be reduced to a sulfide or oxidized to a sulfone. Consider the compatibility of your reagents, especially strong oxidizing or reducing agents, with DBSO.
Troubleshooting Guide: Overcoming Solubility Issues
Problem 1: My compound is not dissolving sufficiently in pure DBSO.
This is a common challenge, especially with highly non-polar or very polar compounds.
-
Solution 1: Temperature Adjustment Gently heating the mixture can significantly increase the solubility of many compounds. However, be mindful of the thermal stability of your reactants.
-
Solution 2: Co-Solvent Systems Introducing a co-solvent can modify the polarity of the solvent system, enhancing solubility. The choice of co-solvent depends on the nature of your solute.
Quantitative Data: DBSO Co-Solvent Miscibility
Co-Solvent Miscibility with DBSO Polarity Index Potential Use Case Dimethylformamide (DMF) Miscible 6.4 For polar solutes Acetonitrile Miscible 5.8 For moderately polar solutes Dichloromethane (DCM) Miscible 3.1 For non-polar to moderately polar solutes Toluene Miscible 2.4 For non-polar solutes | Water | Slightly Soluble | 10.2 | Can be used in small amounts to increase polarity |
Note: Polarity Index is a relative measure of a solvent's polarity.
-
Solution 3: Particle Size Reduction Reducing the particle size of your solid compound increases the surface area available for solvation, which can improve the rate of dissolution.[3] This can be achieved through techniques like grinding or sonication.
Problem 2: My compound precipitates out of the DBSO solution during the reaction.
Precipitation can occur due to changes in temperature, concentration, or the formation of a less soluble product.
-
Troubleshooting Workflow
A workflow to troubleshoot precipitation during a reaction.
Experimental Protocols
Protocol: Solubilizing a Poorly Soluble Pharmaceutical Intermediate
This protocol details a general method for solubilizing a hypothetical poorly soluble active pharmaceutical ingredient (API) intermediate using a DBSO co-solvent system.
-
Materials:
-
API Intermediate (e.g., "Compound X")
-
This compound (DBSO)
-
Co-solvent (e.g., N,N-Dimethylformamide - DMF)
-
Magnetic stirrer and stir bar
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Heating mantle
-
Reaction vessel
-
-
Procedure:
-
Add the desired amount of Compound X to the reaction vessel.
-
Add DBSO to the vessel. Begin with a volume calculated to achieve 75% of the final desired concentration.
-
Begin stirring the mixture at room temperature.
-
If solubility is low, slowly heat the mixture to 40-50°C. Do not exceed the decomposition temperature of Compound X.
-
Once the temperature is stable, slowly add DMF dropwise until the solid is fully dissolved.
-
Continue stirring for 15 minutes to ensure a homogenous solution.
-
Proceed with the subsequent reaction steps.
-
-
Experimental Workflow Diagram
A step-by-step workflow for solubilizing an API intermediate.
Signaling Pathway Context
In drug development, ensuring the solubility of a potential inhibitor is crucial for in vitro assays. The diagram below illustrates a hypothetical signaling pathway where a compound, solubilized in a DBSO-based vehicle, is used to inhibit a target kinase.
Inhibition of a kinase by a compound delivered in a DBSO vehicle.
References
Preventing decomposition of Dibutyl sulphoxide during heating
Welcome to the Technical Support Center for Dibutyl Sulphoxide (DBSO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of DBSO during heating. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the stability of DBSO in your experiments.
Troubleshooting Guide: Unwanted Decomposition of this compound During Heating
This guide addresses specific issues you may encounter when heating this compound.
| Problem | Potential Cause | Recommended Solution |
| Yellowing or browning of DBSO upon heating. | Thermal decomposition. | Lower the heating temperature. Operate under an inert atmosphere (e.g., Nitrogen or Argon). Consider adding a stabilizer. |
| Unexpected pressure build-up in a sealed reaction vessel. | Gas-forming decomposition reactions. | Immediately and safely cool the reaction. Do not heat DBSO in a sealed vessel without proper pressure relief measures. Conduct the reaction in an open or vented system. |
| Inconsistent reaction outcomes or lower yields. | Decomposition of DBSO, which may act as a solvent or reagent, leading to changes in reaction conditions. | Confirm the thermal stability of DBSO under your specific reaction conditions. Use a lower boiling point solvent if high temperatures are not essential for the reaction chemistry. |
| Formation of odorous byproducts. | Decomposition of DBSO can produce volatile sulfur compounds. | Ensure proper ventilation. Conduct the experiment in a fume hood. |
| Reaction mixture becomes acidic. | Acid-catalyzed decomposition pathways, such as the Pummerer rearrangement. | Add a small amount of a weak, non-nucleophilic base (e.g., anhydrous sodium carbonate) to neutralize any acidic impurities. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound (DBSO) start to decompose?
While the boiling point of DBSO is approximately 250°C, thermal decomposition may begin at lower temperatures. For a related compound, Dimethyl Sulphoxide (DMSO), decomposition is observed near its boiling point of 189°C, and this can be accelerated by the presence of acids or bases.[1] It is recommended to handle DBSO with caution at elevated temperatures and to determine its decomposition onset under specific experimental conditions using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).
Q2: What are the primary decomposition products of DBSO?
Upon heating, DBSO is expected to decompose into carbon oxides and sulfur oxides. While specific studies on the detailed decomposition products of DBSO are limited, the thermal decomposition of alkyl sulfoxides can proceed through mechanisms like syn-elimination, which would yield an alkene (butene), an olefin, and a sulfenic acid. Further reactions of these intermediates can lead to a complex mixture of products.
Q3: How can I prevent the decomposition of DBSO during a high-temperature reaction?
Several strategies can be employed to minimize the decomposition of DBSO:
-
Temperature Control: Whenever possible, conduct your reaction at the lowest effective temperature.
-
Inert Atmosphere: Heating DBSO under an inert atmosphere, such as nitrogen or argon, can prevent oxidative decomposition. A patented method for the related DMSO suggests this approach is effective.
-
Use of Stabilizers: The addition of a small amount of a weak, non-nucleophilic base like anhydrous sodium carbonate can neutralize acidic impurities that may catalyze decomposition.[2]
-
Avoid Contaminants: Ensure all glassware is clean and dry, and that starting materials are free from acidic or basic residues.
Q4: Can I use antioxidants to prevent the decomposition of DBSO?
If the decomposition of DBSO proceeds via a radical mechanism, the addition of a high-temperature antioxidant could be beneficial. Hindered phenolic antioxidants are known to be effective radical scavengers in various organic materials at elevated temperatures.[3][4][5] However, the suitability and efficacy of specific antioxidants for DBSO would need to be experimentally verified.
Q5: What is the Pummerer rearrangement and how can I avoid it?
The Pummerer rearrangement is a reaction of sulfoxides with acid anhydrides (like acetic anhydride) or strong acids, which leads to the formation of an α-acyloxy thioether.[6][7][8][9][10] This reaction can be a pathway to decomposition. To avoid it:
-
Exclude acid anhydrides and strong acids from your reaction mixture when heating DBSO.
-
Ensure the DBSO and other reagents are free from acidic impurities.
-
The addition of a non-nucleophilic base can help to quench any trace acidity.
Experimental Protocols
Protocol 1: General Procedure for Heating this compound under an Inert Atmosphere
This protocol describes a general method for heating DBSO while minimizing decomposition by using an inert atmosphere.
Materials:
-
This compound (DBSO)
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Nitrogen or Argon gas supply with a bubbler
-
Heating mantle with a stirrer
-
Schlenk line (optional, for more rigorous inerting)
Procedure:
-
Assembly: Assemble the glassware as shown in the diagram below. Ensure all joints are properly sealed.
-
Inerting: Place the DBSO in the round-bottom flask. Flush the system with nitrogen or argon for 10-15 minutes to displace any air. Maintain a gentle positive pressure of the inert gas throughout the experiment, monitored by the bubbler.
-
Heating: Begin stirring and slowly heat the DBSO to the desired temperature using the heating mantle. Monitor the temperature closely.
-
Observation: Observe the solution for any signs of decomposition, such as color change or gas evolution.
-
Cooling: Once the reaction or process is complete, turn off the heat and allow the system to cool to room temperature under the inert atmosphere.
Protocol 2: Use of Sodium Carbonate as a Stabilizer
This protocol outlines the use of anhydrous sodium carbonate as a potential stabilizer to prevent acid-catalyzed decomposition.
Materials:
-
This compound (DBSO)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Standard laboratory glassware for heating
Procedure:
-
Preparation: Add the desired amount of DBSO to the reaction flask.
-
Stabilizer Addition: Add a small amount of anhydrous sodium carbonate to the DBSO. A suggested starting concentration, based on similar applications with DMSO, is in the range of 0.05 to 0.5 g per 100 g of DBSO. The optimal amount may need to be determined experimentally.
-
Heating: Proceed with heating as required for your experiment, preferably under an inert atmosphere as described in Protocol 1.
-
Work-up: The sodium carbonate is a solid and can be removed by filtration after the reaction is complete and cooled, if necessary.
Data Summary
Due to the limited availability of specific quantitative data for the thermal decomposition of this compound, the following table provides a comparative overview of the thermal properties of DBSO and the more extensively studied Dimethyl Sulphoxide (DMSO). This information can be used to make informed decisions when designing experiments involving heating DBSO.
| Property | This compound (DBSO) | Dimethyl Sulphoxide (DMSO) | Reference |
| Boiling Point | ~250 °C | 189 °C | [11] |
| Decomposition Onset | Not definitively reported, but likely below the boiling point. | Near boiling point (189 °C), can be lower in the presence of contaminants. | [1][2] |
| Known Decomposition Catalysts | Likely similar to DMSO (acids and bases). | Acids, bases, and certain salts. | [1] |
| Hazardous Decomposition Products | Carbon oxides, Sulfur oxides. | Formaldehyde, dimethyl sulfide, dimethyl disulfide, methanethiol. | [12] |
Visualizations
Caption: Simplified logical workflow of the thermal decomposition of this compound.
Caption: Workflow illustrating preventative measures for this compound decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. partinchem.com [partinchem.com]
- 4. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 5. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 6. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 7. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ブチルスルホキシド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 12. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
Managing hygroscopic nature of Dibutyl sulphoxide in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of Dibutyl sulphoxide (DBSO) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound (DBSO) is a chemical compound with the formula (C₄H₉)₂SO. It is classified as a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4][5] This property can be problematic in experiments for several reasons:
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Inaccurate concentrations: Absorbed water can alter the concentration of DBSO solutions, leading to errors in stoichiometry and reaction kinetics.
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Side reactions: The presence of water can initiate unwanted side reactions, particularly in moisture-sensitive chemical transformations.
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Inhibition of reactions: Water can act as an inhibitor or poison for certain catalysts used in conjunction with DBSO.
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Altered physical properties: The absorption of water can change the physical properties of DBSO, such as its melting point and viscosity.
Q2: How can I tell if my this compound has been contaminated with water?
A2: Visual inspection may not be sufficient to detect water contamination. While significant moisture absorption might lead to a change in the physical appearance of the solid (e.g., clumping), quantitative analysis is necessary for confirmation. The most reliable method for determining the water content in DBSO is Karl Fischer titration.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[2][4][5] The storage area should be cool and dry. For long-term storage, consider using a desiccator containing a suitable drying agent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent reaction yields or rates. | Water contamination in this compound affecting the reaction. | 1. Verify the water content of your DBSO using Karl Fischer titration. 2. Dry the DBSO using an appropriate method before use. 3. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. |
| Formation of unexpected byproducts. | Water from hygroscopic DBSO participating in side reactions. | 1. Implement stringent anhydrous techniques for your experiment. 2. Use freshly dried DBSO for each reaction. |
| Physical state of DBSO appears moist or clumped. | Significant absorption of atmospheric moisture. | 1. Do not use the DBSO directly. 2. Dry the entire batch using a suitable method and store it properly. |
Experimental Protocols
Karl Fischer titration is a highly accurate method for quantifying the amount of water in a sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
This compound sample
-
Airtight syringe
Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low, stable drift rate.
-
Sample Preparation: In a glove box or under an inert atmosphere to prevent moisture absorption, accurately weigh a sample of this compound.
-
Injection: Using an airtight syringe, quickly and carefully inject the weighed DBSO sample into the titration cell.
-
Titration: Start the titration. The instrument will automatically titrate the sample and calculate the water content.
-
Analysis: The result will be provided in parts per million (ppm), percentage, or milligrams of water.
For experiments requiring anhydrous conditions, it is crucial to dry this compound before use.
Method A: Use of Molecular Sieves
Materials:
-
This compound
-
Activated 3Å or 4Å molecular sieves
-
Oven-dried flask with a septum
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Activate Molecular Sieves: Activate the molecular sieves by heating them in an oven at a high temperature (e.g., 200-300°C) under vacuum for several hours. Allow them to cool in a desiccator.
-
Drying Procedure:
-
Place the this compound in an oven-dried flask under an inert atmosphere.
-
Add the activated molecular sieves (approximately 10% w/v).
-
Allow the mixture to stand for at least 24 hours at room temperature, with occasional swirling.
-
For use, decant or cannulate the dry DBSO from the molecular sieves.
-
Method B: Azeotropic Distillation
Materials:
-
This compound
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Toluene or another suitable azeotroping solvent
-
Distillation apparatus (e.g., Dean-Stark trap)
-
Heating mantle
-
Inert gas supply
Methodology:
-
Setup: Assemble the distillation apparatus, ensuring all glassware is dry.
-
Procedure:
-
Add the this compound and toluene to the distillation flask.
-
Heat the mixture to reflux. The water-toluene azeotrope will distill off and be collected in the trap.
-
Continue the distillation until no more water is collected.
-
Remove the toluene under reduced pressure to obtain dry this compound.
-
Visualizations
Caption: Workflow for handling hygroscopic this compound.
References
Troubleshooting unexpected side reactions with Dibutyl sulphoxide
Welcome to the Technical Support Center for Dibutyl Sulphoxide (DBSO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and provide guidance on the effective use of DBSO in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBSO) and what are its primary applications?
A1: this compound (DBSO) is an organosulfur compound used as a solvent and a reagent in organic synthesis. It is the oxidized form of dibutyl sulfide. Its primary applications include use as a solvent for extractions of various metals and as a reagent in oxidation reactions, often as a higher-boiling point alternative to Dimethyl sulfoxide (DMSO).
Q2: What are the expected byproducts when using DBSO in a Swern-type oxidation?
A2: In a Swern-type oxidation, DBSO is reduced to dibutyl sulfide. Other common byproducts, analogous to those in a DMSO-based Swern oxidation, include carbon monoxide (CO) and carbon dioxide (CO2).[1] If a tertiary amine base like triethylamine is used, its corresponding hydrochloride salt will also be formed.[1]
Q3: What is the Pummerer rearrangement, and how is it relevant to DBSO?
A3: The Pummerer rearrangement is a reaction of sulfoxides, like DBSO, with an activating agent (e.g., an acid anhydride). This reaction can lead to the formation of an α-acyloxy thioether.[2] This rearrangement is a common source of unexpected side products when using sulfoxides in the presence of electrophilic activators.
Q4: How should I store this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry place. It is hygroscopic and can absorb moisture from the air, which can affect its reactivity.
Q5: What are the main safety concerns when working with DBSO?
A5: Similar to other sulfoxides, care should be taken to avoid contact with skin and eyes. When used in oxidation reactions, malodorous dibutyl sulfide is produced as a byproduct.[1] Additionally, the reaction of sulfoxides with certain activating agents can be exothermic and may produce toxic gases like carbon monoxide.[1] All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide for Unexpected Side Reactions
Issue 1: Low or No Yield of the Desired Oxidized Product in a Swern-Type Oxidation
| Potential Cause | Troubleshooting Step |
| Incomplete activation of DBSO | Ensure the activating agent (e.g., oxalyl chloride, trifluoroacetic anhydride) is fresh and added at the correct stoichiometry. |
| Reaction temperature too high | Maintain a low temperature (typically below -60 °C) during the activation of DBSO and the addition of the alcohol to prevent decomposition of the active intermediate.[3] |
| Presence of water | Ensure all reagents and solvents are anhydrous. Water can quench the activating agent and the active oxidant. |
| Incorrect order of addition | The alcohol should be added after the activation of DBSO is complete. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step |
| Pummerer Rearrangement | If an acid anhydride or a similar activating agent is used, the intermediate thionium ion can be trapped by nucleophiles present in the reaction mixture. Consider using a different activating agent that is less prone to this side reaction. |
| Reaction with the solvent | The highly reactive intermediate in Swern-type oxidations can sometimes react with the solvent. Ensure an inert solvent such as dichloromethane is used. |
| Thermal Decomposition | At elevated temperatures, DBSO can decompose. Ensure the reaction is performed at the recommended temperature. |
| Over-oxidation or side reactions with sensitive functional groups | While sulfoxide-based oxidations are generally mild, sensitive functional groups in the substrate may undergo side reactions. Protect sensitive groups before the oxidation. |
Issue 3: Difficult Purification of the Final Product
| Potential Cause | Troubleshooting Step |
| Presence of Dibutyl Sulfide | Dibutyl sulfide is a common byproduct and can be difficult to remove due to its relatively high boiling point compared to dimethyl sulfide. Consider a post-reaction oxidation step (e.g., with a mild oxidant like Oxone®) to convert the sulfide back to the more water-soluble sulfoxide or to the sulfone, which can then be removed by aqueous extraction. |
| Emulsion formation during workup | The presence of both polar and non-polar substances can lead to emulsions. Try adding brine or filtering through a pad of celite to break up the emulsion. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| This compound | C8H18OS | 162.30 | 32-35 | 145-148 (at 15 mmHg) | ~0.93 |
| Dibutyl Sulfide | C8H18S | 146.30 | -79.7 | 188-189 | 0.838 |
Experimental Protocols
Key Experiment: Swern-Type Oxidation of a Primary Alcohol using this compound (Adapted from DMSO protocols)
Objective: To oxidize a primary alcohol to an aldehyde using DBSO as the oxidant.
Materials:
-
This compound (DBSO), anhydrous
-
Oxalyl chloride
-
Primary alcohol
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels, under an inert atmosphere.
-
Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.
-
To the cooled DCM, add a solution of oxalyl chloride in DCM dropwise via one of the dropping funnels, maintaining the temperature below -60 °C.
-
After the addition of oxalyl chloride is complete, add a solution of DBSO in DCM dropwise via the second dropping funnel, again ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes.
-
Slowly add a solution of the primary alcohol in DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine dropwise to the reaction mixture. A precipitate of triethylammonium chloride will form.
-
Allow the reaction mixture to warm to room temperature over 45 minutes.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a Swern-type oxidation using this compound.
Caption: Logical pathway for the Pummerer rearrangement leading to side products.
Caption: A logical workflow for troubleshooting unexpected results with DBSO.
References
Technical Support Center: Strategies for Dibutyl Sulfoxide (DBSO) Removal
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the effective removal of Dibutyl Sulfoxide (DBSO) from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Dibutyl Sulfoxide (DBSO) and why is it difficult to remove?
A1: Dibutyl sulfoxide (DBSO) is a polar aprotic solvent with a high boiling point, making it an effective solvent for a variety of chemical reactions. However, its high boiling point and polarity can present challenges during product purification, as it is not easily removed by simple evaporation under standard conditions.
Q2: What are the key physical properties of DBSO that I should consider for its removal?
A2: Understanding the physical properties of DBSO is crucial for selecting an appropriate removal strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈OS | [1] |
| Molecular Weight | 162.29 g/mol | [1] |
| Boiling Point | 250 °C (at 760 mmHg) | [1][2] |
| Melting Point | 31-34 °C | [1][2] |
| Density | 0.832 g/mL at 25 °C | [1][2] |
| Water Solubility | Slightly soluble | [1][2] |
Q3: What are the primary methods for removing DBSO from a reaction mixture?
A3: The most common and effective methods for removing DBSO include:
-
Aqueous Extraction: Utilizing the slight water solubility of DBSO to partition it into an aqueous phase.
-
Vacuum Distillation: Lowering the boiling point of DBSO under reduced pressure to facilitate its removal by evaporation.
-
Flash Chromatography: Separating the desired product from DBSO based on differences in polarity.
-
Recrystallization: Inducing the crystallization of a solid product from a solvent in which DBSO is soluble.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered when removing DBSO using various techniques.
Aqueous Extraction
Problem: Incomplete removal of DBSO after aqueous extraction.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient volume of water. | Due to its slight water solubility, a large volume of water is necessary for effective removal. A general guideline is to use at least 5-10 volumes of water for each volume of DBSO. |
| Product has some water solubility. | If your product has some affinity for the aqueous layer, this can lead to yield loss. Consider using a brine wash (saturated NaCl solution) to decrease the solubility of organic compounds in the aqueous phase. |
| Formation of a stable emulsion. | Vigorous shaking can lead to the formation of an emulsion, making phase separation difficult. Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding brine or allowing the mixture to stand for an extended period can help break it. |
Problem: Significant loss of product during extraction.
Possible Causes & Solutions:
| Cause | Solution |
| Product is partially soluble in the aqueous phase. | Use a less polar organic solvent for extraction if your product is sufficiently soluble. Alternatively, back-extract the aqueous layer with a fresh portion of the organic solvent to recover some of the lost product. |
| Incorrect pH of the aqueous phase. | For acidic or basic products, adjusting the pH of the aqueous wash can suppress their ionization and reduce their solubility in water. For acidic products, use a slightly acidic wash (e.g., dilute HCl). For basic products, use a slightly basic wash (e.g., dilute NaHCO₃). |
Diagram: Aqueous Extraction Workflow
Caption: Workflow for removing DBSO via aqueous extraction.
Vacuum Distillation
Problem: DBSO is not being effectively removed even under vacuum.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient vacuum. | A high vacuum is required to significantly lower the boiling point of DBSO. Ensure your vacuum pump is in good working order and that all connections in your distillation setup are properly sealed to prevent leaks. |
| Inadequate heating. | The distillation flask needs to be heated sufficiently to vaporize the DBSO, even under reduced pressure. Use a heating mantle with a stirrer and ensure good heat transfer. The temperature should be high enough to achieve a steady distillation rate without causing product decomposition. |
| "Bumping" of the solution. | High-boiling liquids can "bump" (boil violently and unevenly) under vacuum. Always use a stir bar or an ebulliator to ensure smooth boiling. |
Problem: Product is co-distilling with DBSO.
Possible Causes & Solutions:
| Cause | Solution |
| Product is volatile under the distillation conditions. | If your product has a relatively low boiling point, it may co-distill with the DBSO. In this case, fractional distillation under vacuum might be necessary to achieve good separation. Alternatively, consider a different purification method like chromatography. |
| Azeotrope formation. | While less common with high-boiling solvents, the possibility of an azeotrope with your product exists. If this is suspected, other purification methods should be explored. |
Diagram: Vacuum Distillation Setup
References
Technical Support Center: In-Situ Monitoring of Reactions Involving Dibutyl Sulphoxide (DBSO)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing in-situ monitoring techniques for chemical reactions that involve Dibutyl sulphoxide (DBSO).
Section 1: Frequently Asked Questions (FAQs)
1.1. Which in-situ monitoring technique is most suitable for my reaction involving DBSO?
The choice of technique depends on several factors, including the reaction phase (solution, slurry), the concentration of species, the presence of interfering species, and the specific information required (e.g., kinetics, intermediate identification).[1] Mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are common choices.[1] NMR spectroscopy is also powerful for providing detailed structural information in real-time.[2]
-
FT-IR Spectroscopy: Excellent for tracking changes in functional groups. The S=O stretch of DBSO provides a strong, characteristic band that can be monitored.
-
Raman Spectroscopy: A good alternative to IR, especially for aqueous solutions, as water is a weak Raman scatterer.[3] It is also effective for monitoring changes in non-polar bonds and can be used with fiber-optic probes for remote monitoring.[4][5]
-
NMR Spectroscopy: Provides quantitative data on the concentration of reactants, intermediates, and products simultaneously without the need for extensive calibration.[2][6] It is particularly useful for mechanistic studies.[2]
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Reaction Calorimetry: Measures the heat evolved or absorbed during a reaction, providing real-time kinetic and thermodynamic data. It can be used to study the thermal stability of reactions involving sulfoxides like DMSO, a close analog of DBSO.[7]
1.2. How can I identify the characteristic spectral signatures of DBSO?
This compound (DBSO), similar to its analog dimethyl sulfoxide (DMSO), has distinct spectral features. The most prominent is the S=O stretching vibration.
-
In FT-IR spectroscopy , the S=O stretch for sulfoxides typically appears in the 1000-1100 cm⁻¹ region. For DMSO, this sharp peak is observed around 1044 cm⁻¹.[8] The exact position for DBSO may vary slightly and can be influenced by solvent and hydrogen bonding.[9]
-
In Raman spectroscopy , the S=O stretch is also a characteristic peak. Additionally, C-H stretching and bending modes from the butyl groups will be prominent.
-
In ¹H NMR spectroscopy , the protons on the carbons alpha to the sulfoxide group will have a characteristic chemical shift.
1.3. Can DBSO interfere with my in-situ measurements?
Yes, DBSO can present challenges:
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Spectral Overlap: The strong S=O stretch or other DBSO-related peaks might overlap with signals from your reactants, products, or solvent.
-
Solvent Effects: DBSO is a polar, aprotic solvent. Its interaction with reactants or catalysts can alter their spectral signatures.
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Thermal Stability: Sulfoxides like DMSO can undergo exothermic decomposition at elevated temperatures, especially in the presence of certain reagents.[7] This could potentially affect calorimetric measurements and pose a safety risk. It is crucial to understand the thermal profile of your specific reaction mixture.
1.4. How do I build a reliable calibration model for quantitative analysis?
For quantitative analysis using spectroscopic methods, a robust calibration model is essential.
-
Simple Systems: For well-understood reactions, prepare solutions with known concentrations of each reactant, product, and DBSO in the reaction solvent. Measure the spectra of these standards to build a calibration model. A single-point calibration at the maximum expected concentration might suffice, but multiple calibration points are generally recommended.[1]
-
Complex Systems: For new or poorly understood reactions, start by measuring the in-situ spectra from a real reaction. This will reveal the key spectral changes and help identify any transient intermediates.[1] Use this information to design a more targeted set of calibration experiments.
-
Multivariate Analysis: Use chemometric tools and multivariate calibration models (e.g., Partial Least Squares - PLS) to correlate spectral data with concentration, which is particularly useful for complex mixtures with overlapping peaks.[10]
Section 2: Troubleshooting Guides
Troubleshooting FT-IR/Raman Spectroscopy Issues
| Problem | Possible Causes | Suggested Solutions |
| Unstable or Drifting Baseline | 1. Temperature fluctuations in the reaction or probe. 2. Formation of bubbles or solids in the reaction mixture. 3. Probe fouling or coating. | 1. Ensure robust temperature control of the reactor and the probe interface. 2. Improve mixing; consider an anti-foaming agent if applicable. 3. Clean the probe window before and after each experiment. Select a probe material that is inert to the reaction mixture. |
| Unexpected Peaks Appearing | 1. Formation of a reaction intermediate or byproduct. 2. Decomposition of DBSO or another species. 3. Contamination. | 1. This can be a valuable mechanistic insight.[1] Correlate the appearance/disappearance of the peak with changes in reactant/product concentrations. 2. Cross-reference with thermal stability data (e.g., from DSC). Run a control experiment with just DBSO under reaction conditions. 3. Verify the purity of all reagents and ensure the reactor is clean. |
| Poor Signal-to-Noise Ratio | 1. Low concentration of the analyte of interest. 2. Strong background fluorescence (Raman).[3] 3. Insufficient signal acquisition time or laser power (Raman). | 1. Optimize probe pathlength or use a more sensitive technique. 2. Use a longer wavelength excitation laser (e.g., 785 nm) to minimize fluorescence.[11] Apply baseline correction algorithms.[3] 3. Increase the number of scans or the exposure time.[11] Ensure laser power is optimized but does not cause sample degradation. |
Troubleshooting NMR Spectroscopy Issues
| Problem | Possible Causes | Suggested Solutions |
| Signal Broadening | 1. Presence of paramagnetic species. 2. Chemical exchange processes occurring on the NMR timescale. 3. Poor magnetic field homogeneity due to solids or bubbles. | 1. Identify and, if possible, remove the paramagnetic species. 2. Acquire spectra at different temperatures (Variable Temperature NMR) to see if peaks sharpen or coalesce. 3. Ensure the reaction mixture is homogeneous. For flow-NMR setups, check for and eliminate bubbles in the flow cell.[12] |
| Inconsistent Quantitative Data | 1. Incomplete relaxation of nuclei between scans. 2. Changes in reaction volume or concentration. 3. Errors in spectral processing (phasing, baseline correction, integration). | 1. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 of interest) for accurate quantification. 2. Use an internal standard with a known, constant concentration to normalize the data. 3. Use standardized processing routines. Deconvolution or peak fitting can be more reliable than direct integration for overlapping signals.[6] |
| Flow NMR Setup Leaks | 1. Poorly fitted connections in the flow tube assembly. 2. O-ring failure. | 1. Before inserting the flow tube into the magnet, perform a leak check with the solvent at the planned flow rate.[12] 2. Inspect O-rings for damage before each experiment and replace them as needed. |
Section 3: Experimental Protocols & Data
General Protocol for In-Situ FT-IR/Raman Monitoring
-
System Preparation: Clean the reactor and the spectroscopic probe. Ensure the probe window is clean and free of scratches.
-
Background Spectrum: Collect a background spectrum of the solvent (and DBSO if it's part of the initial solvent system) at the reaction temperature.
-
Reagent Addition: Charge the reactor with the initial reagents, solvent, and DBSO.
-
Initiate Monitoring: Start spectral acquisition. For kinetics, ensure the time between measurements is short enough to capture the reaction profile accurately.
-
Reaction Initiation: Add the final reagent or adjust the temperature to start the reaction.
-
Data Collection: Continue monitoring until the reaction reaches completion, as indicated by the stabilization of key spectral peaks.
-
Data Analysis: Process the collected spectra (e.g., baseline correction, normalization). Use univariate or multivariate analysis to generate concentration profiles versus time.
Example Quantitative Data (Hypothetical)
This table illustrates the type of quantitative data that can be obtained from in-situ monitoring of a hypothetical reaction: Reactant A + Reactant B -> Product C in the presence of DBSO as a solvent or co-solvent.
| Time (minutes) | [Reactant A] (M) | [Product C] (M) | S=O Peak Position (cm⁻¹) |
| 0 | 1.00 | 0.00 | 1055 |
| 10 | 0.78 | 0.22 | 1054 |
| 30 | 0.45 | 0.55 | 1053 |
| 60 | 0.18 | 0.82 | 1052 |
| 120 | 0.05 | 0.95 | 1052 |
Note: The shift in the DBSO S=O peak position could indicate changes in the polarity or hydrogen-bonding environment of the reaction medium as the composition changes.
Section 4: Visualizations
Experimental Workflow
Caption: General experimental workflow for in-situ reaction monitoring.
Troubleshooting Logic: Unexpected Spectral Peak
Caption: Decision tree for troubleshooting an unexpected spectral peak.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. youtube.com [youtube.com]
- 3. azooptics.com [azooptics.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Real-time Reaction Monitoring with Raman Spectroscopy | AIChE [aiche.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. youtube.com [youtube.com]
Addressing viscosity challenges of Dibutyl sulphoxide solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibutyl Sulphoxide (DBSO) solutions. The information provided is designed to help address common challenges related to the viscosity of DBSO formulations.
Troubleshooting Guide
High viscosity in this compound (DBSO) solutions can present significant challenges during experiments, affecting fluid handling, mixing, and overall processability. This guide offers solutions to common viscosity-related problems.
Q1: My DBSO solution is too viscous to handle accurately with standard laboratory equipment. What can I do?
A1: High viscosity at room temperature is a known characteristic of concentrated DBSO solutions. Here are several approaches to mitigate this issue:
-
Temperature Adjustment: Gently warming the solution can significantly decrease its viscosity. It is crucial to determine the temperature stability of all components in your formulation before heating.
-
Co-solvent Addition: Introducing a less viscous, miscible co-solvent can effectively reduce the overall viscosity of the solution. The choice of co-solvent will depend on the specific requirements of your experiment.
-
Specialized Equipment: For highly viscous fluids, consider using positive displacement pipettes or automated liquid handling systems designed for high-viscosity liquids to ensure accurate dispensing.
Q2: I'm observing poor mixing and non-uniformity in my DBSO formulation. Could this be related to viscosity?
A2: Yes, high viscosity can impede efficient mixing, leading to a heterogeneous solution. To address this:
-
Optimize Mixing Method: Employ overhead stirrers or vortex mixers for a longer duration to ensure thorough mixing. Standard magnetic stir bars may not be sufficient for highly viscous solutions.
-
Incremental Addition: When preparing the solution, add the components incrementally while continuously stirring to prevent the formation of localized high-concentration, high-viscosity regions.
-
Temperature Control during Mixing: As with handling, warming the solution during the mixing process can lower viscosity and promote homogeneity.
Q3: My attempts to reduce viscosity with a co-solvent are altering the properties of my final product. How can I choose a suitable co-solvent?
A3: Selecting the right co-solvent is critical. The ideal co-solvent should:
-
Be miscible with DBSO and other components in your formulation.
-
Have a lower viscosity than DBSO.
-
Not interfere with the chemical or biological activity of your active ingredients.
-
Be appropriate for your experimental model or application.
It is advisable to screen a panel of pharmaceutically acceptable co-solvents to find one that effectively reduces viscosity without compromising the formulation's performance.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of pure this compound (DBSO)?
Q2: How does temperature affect the viscosity of sulfoxide solutions?
A2: The viscosity of sulfoxide solutions, such as those made with Diethyl Sulphoxide (DESO), a compound similar to DBSO, decreases as the temperature increases.[2][3] This inverse relationship is a general trend for most liquids.
Q3: What are some common co-solvents used to reduce the viscosity of sulfoxide solutions?
A3: Based on studies with related sulfoxides like DMSO and DESO, several types of co-solvents can be effective. These include:
-
Water: The viscosity of DMSO-water mixtures is highly dependent on the concentration.[1][4]
-
Acetonitrile: This co-solvent has been shown to reduce the viscosity of DESO solutions.[2][3]
-
Short-chain alcohols: Ethanol and isopropanol are commonly used in pharmaceutical formulations and can act as viscosity-reducing agents.
-
Glycols: Diethylene glycol has been studied in mixtures with DMSO.[5]
The choice of co-solvent should be guided by the specific application and compatibility with other formulation components.
Q4: Can the presence of salts affect the viscosity of DBSO solutions?
A4: While direct data for DBSO is unavailable, the addition of salts to aqueous DMSO solutions has been shown to influence viscosity. Therefore, it is reasonable to expect that the presence and concentration of salts could impact the viscosity of DBSO formulations.
Quantitative Data on Viscosity of Related Sulfoxide Solutions
The following tables summarize viscosity data for Diethyl Sulphoxide (DESO) and Dimethyl Sulphoxide (DMSO) solutions from published literature. This data can serve as a reference point for understanding how temperature and co-solvents may affect the viscosity of DBSO solutions.
Table 1: Viscosity of Diethyl Sulphoxide (DESO) - Acetonitrile Mixtures at Different Temperatures [2]
| Mole Fraction of DESO | Viscosity (mPa·s) at 298.15 K | Viscosity (mPa·s) at 308.15 K | Viscosity (mPa·s) at 318.15 K |
| 0.0000 | 0.341 | 0.312 | 0.287 |
| 0.1001 | 0.432 | 0.391 | 0.357 |
| 0.2003 | 0.549 | 0.490 | 0.441 |
| 0.3005 | 0.697 | 0.615 | 0.548 |
| 0.4008 | 0.881 | 0.770 | 0.679 |
| 0.5012 | 1.107 | 0.960 | 0.841 |
| 0.6017 | 1.381 | 1.189 | 1.033 |
| 0.7023 | 1.708 | 1.461 | 1.261 |
| 0.8030 | 2.091 | 1.782 | 1.531 |
| 0.9038 | 2.535 | 2.152 | 1.841 |
| 1.0000 | 3.045 | 2.578 | 2.196 |
Table 2: Viscosity of Dimethyl Sulphoxide (DMSO) and its Mixtures
| Solvent System | Temperature (°C) | Viscosity (cP) |
| Pure DMSO | 25 | 2.0 |
| DMSO in Water (various concentrations) | 25 | Varies with concentration |
| DMSO with Diethylene Glycol | 20 | Varies with concentration |
Experimental Protocols
Protocol 1: Viscosity Measurement of a DBSO Solution
This protocol outlines the steps for measuring the dynamic viscosity of a DBSO solution using a calibrated Ubbelohde-type glass capillary viscometer.
Materials:
-
This compound (DBSO) solution
-
Ubbelohde viscometer
-
Water bath with precise temperature control (±0.1°C)
-
Stopwatch
-
Volumetric flasks and pipettes
-
Cleaning solvents (e.g., acetone, deionized water)
Procedure:
-
Viscometer Cleaning and Drying: Thoroughly clean the viscometer with appropriate solvents and dry it completely.
-
Temperature Equilibration: Place the viscometer in the temperature-controlled water bath and allow it to equilibrate for at least 30 minutes.
-
Sample Loading: Carefully load the DBSO solution into the viscometer up to the indicated mark.
-
Flow Time Measurement: Using a pipette bulb, draw the liquid up through the capillary tube above the upper timing mark. Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.
-
Repeat Measurements: Repeat the flow time measurement at least three times to ensure reproducibility. The flow times should agree within a specified tolerance (e.g., ±0.2 seconds).
-
Calculation: Calculate the kinematic viscosity using the viscometer constant and the average flow time. Convert kinematic viscosity to dynamic viscosity by multiplying by the density of the solution at the same temperature.
Protocol 2: Evaluating the Effect of a Co-solvent on DBSO Solution Viscosity
This protocol describes a method to assess the effectiveness of a co-solvent in reducing the viscosity of a DBSO solution.
Materials:
-
This compound (DBSO)
-
Co-solvent to be tested
-
Viscometer (as in Protocol 1) or a rotational viscometer
-
Analytical balance
-
Volumetric glassware
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the active ingredient in DBSO.
-
Prepare a Series of Co-solvent Mixtures: Create a series of solutions with varying concentrations of the co-solvent in the DBSO stock solution (e.g., 5%, 10%, 20%, 50% v/v).
-
Measure Viscosity: Measure the viscosity of each solution at a constant temperature using the method described in Protocol 1.
-
Data Analysis: Plot the viscosity of the solutions as a function of the co-solvent concentration.
-
Evaluation: Determine the co-solvent concentration that provides the desired viscosity reduction without negatively impacting other critical quality attributes of the formulation.
Visualizations
Signaling Pathway for Viscosity Troubleshooting
Caption: A logical workflow for troubleshooting high viscosity in DBSO solutions.
Experimental Workflow for Co-solvent Screening
Caption: A stepwise process for evaluating the effect of co-solvents on DBSO solution viscosity.
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. journals.ysu.am [journals.ysu.am]
- 3. VOLUMETRIC PROPERTIES AND VISCOSITY OF DIETHYL SULFOXIDE IN ACETONITRILE AT DIFFERENT TEMPERATURES | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Dibutyl Sulphoxide and Other Dialkyl Sulfoxides for Researchers and Drug Development Professionals
In the landscape of chemical solvents and pharmaceutical excipients, dialkyl sulfoxides represent a versatile class of compounds with a range of applications. While dimethyl sulfoxide (DMSO) is the most well-known and extensively studied member of this family, its longer-chain counterparts, such as dibutyl sulphoxide (DBSO), offer a unique set of properties that warrant a comparative investigation. This guide provides a detailed comparison of DBSO with other dialkyl sulfoxides, including DMSO, diethyl sulfoxide (DESO), and dipropyl sulfoxide (DPSO), focusing on their physicochemical properties, and performance in cryopreservation, as reaction solvents, and in drug delivery systems.
Physicochemical Properties
The physicochemical characteristics of dialkyl sulfoxides are pivotal to their function, influencing their solvency, polarity, and interaction with biological systems. As the alkyl chain length increases, there is a general trend towards decreased polarity and water solubility, and an increase in lipophilicity. A summary of key physicochemical properties is presented in Table 1.
| Property | Dimethyl Sulfoxide (DMSO) | Diethyl Sulfoxide (DESO) | Dipropyl Sulfoxide (DPSO) | This compound (DBSO) |
| Molecular Formula | C₂H₆OS | C₄H₁₀OS | C₆H₁₄OS | C₈H₁₈OS |
| Molar Mass ( g/mol ) | 78.13[1] | 106.19[2] | 134.24 | 162.30[3] |
| Melting Point (°C) | 19[1] | 13.5 - 14.5 | 26 - 28 | 31-34[4][5] |
| Boiling Point (°C) | 189[1] | 214-216 | 243.9[6] | 250[4][5] |
| Density (g/mL at 25°C) | 1.1004[1] | 1.02 | 0.979[6] | 0.832[4][5] |
| Dipole Moment (Debye) | 3.96 | 4.07[4] | ~4.0 | 3.99 |
| Water Solubility | Miscible | Soluble | Slightly soluble | Slightly soluble[4][5] |
Performance Comparison
Cryopreservation
Dialkyl sulfoxides, particularly DMSO, are widely used as cryoprotective agents (CPAs) to prevent cell damage during freezing. Their mechanism of action involves penetrating the cell membrane and reducing the freezing point of intracellular water, thereby minimizing the formation of damaging ice crystals.
While DMSO is a highly effective cryoprotectant, its use is associated with cellular toxicity.[7] Studies comparing DMSO with other cryoprotectants like glycerol have shown varying results depending on the cell type and freezing protocol. For instance, in preserving Vero cells, 10% glycerol resulted in higher post-thaw viability compared to 10% DMSO.[7] Another study on keratinocytes found that both DMSO and glycerol had detrimental effects, highlighting the need for improved cryopreservation protocols.[8]
Direct comparative studies on the cryoprotective efficacy of a series of dialkyl sulfoxides are limited. However, it is hypothesized that the increased lipophilicity of longer-chain sulfoxides like DBSO could alter their interaction with cell membranes, potentially affecting both their cryoprotective ability and their toxicity profile. Further research is needed to systematically evaluate the cryopreservation performance of DBSO, DPSO, and DESO in comparison to DMSO.
Solvent Efficacy in Chemical Reactions
The utility of dialkyl sulfoxides as solvents in organic synthesis stems from their polar aprotic nature, which allows them to dissolve a wide range of polar and nonpolar compounds and to accelerate reaction rates, particularly for SN2 reactions.[1]
DMSO is a powerful solvent for many reactions, including the Williamson ether synthesis, where it has been shown to significantly increase reaction yields and reduce reaction times compared to using an excess of the alcohol reactant as the solvent.[9] The solvent's ability to solvate cations while leaving anions relatively free enhances the nucleophilicity of the reacting species.[2][10]
Comparative data on the solvent performance of DBSO and other higher-order dialkyl sulfoxides is scarce. The lower polarity and dielectric constant of DBSO compared to DMSO suggest that it may be a less effective solvent for reactions involving highly polar or ionic species. However, its increased lipophilicity could be advantageous for reactions involving nonpolar substrates. A systematic comparison of reaction kinetics and yields in a standardized reaction, such as a Williamson ether synthesis or an SN2 reaction, would be necessary to fully elucidate the relative solvent efficacies of this series of sulfoxides.
Drug Delivery
Dialkyl sulfoxides, particularly DMSO, are well-established as penetration enhancers in transdermal drug delivery systems.[11] They are thought to increase skin permeability by reversibly disrupting the highly ordered structure of the stratum corneum lipids and by acting as a co-solvent for the drug within the skin.
Numerous studies have demonstrated the ability of DMSO to enhance the skin permeation of a wide variety of drugs.[11] For example, the inclusion of DMSO in a transdermal patch was shown to increase the permeation of estradiol by four-fold.[12][13]
The influence of alkyl chain length on the penetration-enhancing effect of dialkyl sulfoxides has not been extensively studied in a comparative manner. The greater lipophilicity of DBSO suggests it might interact more readily with the lipid components of the stratum corneum, potentially leading to a different or even enhanced penetration profile for certain drugs compared to DMSO. However, its lower polarity might reduce its effectiveness as a solvent for some drug molecules. To determine the relative efficacy of these sulfoxides, a comparative in vitro skin permeation study using a Franz diffusion cell setup is required.
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key experiments are provided below. These protocols are representative of standard methods used in the field and can be adapted to directly compare the performance of DBSO and other dialkyl sulfoxides.
Protocol 1: Comparative Evaluation of Cryoprotective Efficacy
Objective: To compare the cryoprotective efficacy of different dialkyl sulfoxides (DMSO, DESO, DPSO, DBSO) on a specific cell line (e.g., HeLa cells).
Methodology:
-
Cell Culture: Culture HeLa cells to 80-90% confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Preparation of Cryopreservation Media: Prepare freezing media consisting of DMEM with 20% FBS and the respective dialkyl sulfoxide at a final concentration of 10% (v/v). Prepare separate media for DMSO, DESO, DPSO, and DBSO. A control medium without any cryoprotectant should also be prepared.
-
Cell Harvesting and Freezing:
-
Trypsinize the cells, centrifuge at 300 x g for 5 minutes, and resuspend the cell pellet in the appropriate cryopreservation medium to a final concentration of 1 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for 24 hours to achieve a cooling rate of approximately -1°C/minute.
-
Transfer the cryovials to liquid nitrogen for long-term storage (at least 7 days).
-
-
Thawing and Viability Assessment:
-
Rapidly thaw the cryovials in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of fresh culture medium.
-
Determine cell viability using the Trypan Blue exclusion assay. Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells for each cryoprotectant.
-
-
Data Analysis: Compare the percentage of viable cells for each dialkyl sulfoxide. Statistical analysis (e.g., ANOVA) should be performed to determine if there are significant differences in the cryoprotective efficacy between the different sulfoxides.
Protocol 2: Comparative Evaluation of Solvent Efficacy in a Williamson Ether Synthesis
Objective: To compare the efficacy of different dialkyl sulfoxides (DMSO, DESO, DPSO, DBSO) as solvents in the Williamson ether synthesis of phenetole from phenol and ethyl iodide.
Methodology:
-
Reaction Setup: In four separate round-bottom flasks equipped with a reflux condenser and a magnetic stirrer, place phenol (10 mmol) and powdered potassium hydroxide (12 mmol).
-
Solvent Addition: To each flask, add 20 mL of one of the dialkyl sulfoxides: DMSO, DESO, DPSO, or DBSO.
-
Reactant Addition: While stirring, add ethyl iodide (11 mmol) to each flask.
-
Reaction Conditions: Heat the reaction mixtures to 80°C and monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., every 30 minutes) for analysis by Gas Chromatography (GC).
-
Work-up and Product Isolation:
-
After the reaction is complete (as determined by GC, e.g., after 4 hours or when the starting material is consumed), cool the reaction mixtures to room temperature.
-
Pour each reaction mixture into 50 mL of water and extract with 3 x 20 mL of diethyl ether.
-
Combine the organic layers, wash with 2 x 20 mL of 10% sodium hydroxide solution and then with 2 x 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Analysis and Yield Calculation:
-
Analyze the crude product by GC to determine the conversion and selectivity.
-
Purify the product by column chromatography if necessary.
-
Calculate the isolated yield of phenetole for each solvent.
-
-
Data Analysis: Compare the reaction rates (by monitoring product formation over time) and the final isolated yields obtained with each dialkyl sulfoxide to determine their relative efficacy as solvents for this reaction.
Protocol 3: Comparative Evaluation of Skin Permeation Enhancement using a Franz Diffusion Cell
Objective: To compare the in vitro skin permeation enhancing effect of different dialkyl sulfoxides (DMSO, DESO, DPSO, DBSO) on a model drug (e.g., ibuprofen).
Methodology:
-
Skin Preparation: Use excised human or porcine skin. Remove subcutaneous fat and cut the skin into sections suitable for mounting on Franz diffusion cells.
-
Franz Diffusion Cell Setup:
-
Mount the skin sections on vertical Franz diffusion cells with the stratum corneum facing the donor compartment. The effective diffusion area is typically around 0.64 cm².[9]
-
Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C using a circulating water bath.[3] Stir the receptor fluid continuously.
-
-
Preparation of Donor Formulations: Prepare saturated solutions of ibuprofen in each of the dialkyl sulfoxides (DMSO, DESO, DPSO, DBSO). Also, prepare a control formulation of ibuprofen in a standard solvent like propylene glycol.
-
Application of Donor Formulation: Apply a finite dose (e.g., 10 µL/cm²) of each formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Drug Analysis: Analyze the concentration of ibuprofen in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis:
-
Calculate the cumulative amount of ibuprofen permeated per unit area of skin (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss, in µg/cm²/h).
-
Calculate the enhancement ratio (ER) for each sulfoxide by dividing the flux obtained with the sulfoxide formulation by the flux obtained with the control formulation.
-
Compare the flux and enhancement ratios for each dialkyl sulfoxide to determine their relative skin permeation enhancing efficacy.
-
Impact on Cellular Signaling Pathways
DMSO is known to influence various cellular signaling pathways, which can contribute to both its therapeutic effects and its toxicity. The effects of other dialkyl sulfoxides on these pathways are not as well-characterized. Below are diagrams of key signaling pathways known to be modulated by DMSO.
Caption: DMSO can inhibit the PI3K/Akt signaling pathway.
Caption: DMSO has complex effects on the MAPK signaling pathway.
Caption: DMSO can inhibit the activation of the NF-κB pathway.
The search for direct comparative studies on the effects of DBSO on these specific signaling pathways did not yield conclusive results. It is plausible that due to its increased lipophilicity, DBSO may have different interactions with cell membranes and intracellular components, which could lead to altered effects on these signaling cascades. However, without specific experimental data, this remains speculative. Future research should aim to elucidate the impact of longer-chain dialkyl sulfoxides on key cellular signaling pathways to better understand their biological activity and potential applications.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and other dialkyl sulfoxides. While DMSO remains the most characterized and widely used member of this class, the available data suggests that longer-chain sulfoxides like DBSO possess distinct physicochemical properties that may offer advantages in specific applications. The increased lipophilicity and lower polarity of DBSO compared to DMSO are key differentiators that could influence its performance as a cryoprotectant, a solvent for specific chemical reactions, and a skin penetration enhancer.
However, a significant gap in the literature exists regarding direct, quantitative comparisons of the performance and toxicity of these dialkyl sulfoxides. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. The generation of robust, comparative data is crucial for researchers, scientists, and drug development professionals to make informed decisions about the selection of the most appropriate dialkyl sulfoxide for their specific needs. Further investigation into the biological effects of DBSO and other longer-chain sulfoxides, particularly their impact on cellular signaling pathways, will also be essential for a comprehensive understanding of their potential and limitations.
References
- 1. Dimethyl sulfoxide modulates NF-kappa B and cytokine activation in lipopolysaccharide-treated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which reaction would be faster, the one with DMSO as the solvent ... | Study Prep in Pearson+ [pearson.com]
- 3. alterlab.co.id [alterlab.co.id]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein-Ligand Encounter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
Dibutyl Sulphoxide: A Comparative Analysis of Its Coordinating Ability in Metal Ion Separation
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecular coordination is paramount. In the realm of metal ion separation and complex formation, the choice of ligand plays a pivotal role. This guide provides a detailed comparison of the coordinating ability of Dibutyl Sulphoxide (DBSO) with other ligands, supported by experimental data and protocols to offer a clear perspective on its performance.
This compound, a member of the dialkyl sulfoxide family, has garnered attention for its potential in various chemical processes, including solvent extraction of metal ions. Its coordinating ability, largely attributed to the polar sulfinyl group, allows it to form complexes with a range of metal ions. This property is particularly relevant in the separation of actinides, such as thorium(IV) and uranium(VI), from other elements.
Comparative Analysis of Coordinating Ability
To objectively assess the coordinating ability of DBSO, we compare its performance in the solvent extraction of uranium(VI) and thorium(IV) with that of a widely used extractant, Tri-n-butyl phosphate (TBP). The efficiency of extraction is a direct indicator of the ligand's ability to coordinate with the metal ion and facilitate its transfer from an aqueous to an organic phase.
Quantitative Data Summary
The following table summarizes the distribution coefficients (D) for the extraction of uranium(VI) and thorium(IV) from a nitric acid medium using DBSO and TBP dissolved in an organic solvent. A higher distribution coefficient signifies a stronger coordinating ability and more effective extraction.
| Metal Ion | Ligand | Aqueous Phase | Organic Phase | Distribution Coefficient (D) | Reference |
| Uranium(VI) | This compound (DBSO) | 4M Nitric Acid | 0.1M DBSO in Toluene | ~10 | [1] |
| Uranium(VI) | Tri-n-butyl Phosphate (TBP) | 4M Nitric Acid | 0.1M TBP in Kerosene | ~5 | [2] |
| Thorium(IV) | This compound (DBSO) | 4M Nitric Acid | 0.1M DBSO in Toluene | ~25 | [1] |
| Thorium(IV) | Tri-n-butyl Phosphate (TBP) | 4M Nitric Acid | 0.1M TBP in Kerosene | ~8 | [2] |
Note: The presented values are approximate and can vary based on specific experimental conditions.
The data clearly indicates that under similar conditions, DBSO exhibits a significantly higher distribution coefficient for both uranium(VI) and thorium(IV) compared to TBP. This suggests a stronger coordinating ability of DBSO towards these actinide ions in a nitric acid medium.
Experimental Protocols
The determination of the coordinating ability of ligands like DBSO and TBP is typically achieved through solvent extraction experiments. Below is a detailed methodology representative of the studies cited.
Determination of Distribution Coefficients for Solvent Extraction
Objective: To quantify the coordinating ability of a ligand by measuring the distribution of a metal ion between an aqueous and an organic phase at equilibrium.
Materials:
-
Metal salt solution (e.g., Uranyl nitrate, Thorium nitrate) of known concentration in an acidic aqueous medium (e.g., 4M Nitric Acid).
-
Organic solvent (e.g., Toluene, Kerosene).
-
Ligand (e.g., this compound, Tri-n-butyl Phosphate) of known concentration dissolved in the organic solvent.
-
Separatory funnels.
-
Shaker or vortex mixer.
-
Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS, UV-Vis Spectrophotometer).
Procedure:
-
Phase Preparation: Prepare the aqueous phase by dissolving the metal salt in the desired acid concentration. Prepare the organic phase by dissolving the ligand in the chosen organic solvent at the specified concentration.
-
Extraction: In a separatory funnel, mix equal volumes of the aqueous and organic phases.
-
Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure that the extraction equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Sample Collection: Carefully separate the aqueous and organic phases.
-
Concentration Measurement: Determine the concentration of the metal ion in both the aqueous and organic phases using a suitable analytical technique.
-
Calculation of Distribution Coefficient (D): The distribution coefficient is calculated as the ratio of the total concentration of the metal ion in the organic phase to its total concentration in the aqueous phase at equilibrium.
D = [Metal]organic / [Metal]aqueous
Logical Relationships in Solvent Extraction
The process of solvent extraction based on the coordinating ability of a ligand can be visualized as a series of interconnected steps.
Caption: Logical workflow of solvent extraction.
Signaling Pathways in Coordination Chemistry
The interaction between a metal ion and a ligand like DBSO can be conceptualized as a signaling pathway, where the presence of the metal ion "signals" the ligand to form a complex.
Caption: Metal-ligand coordination pathway.
References
Green Solvents on the Horizon: A Comparative Guide to Alternatives for DMSO and Dibutyl Sulphoxide
In the ongoing pursuit of sustainable practices within scientific research and drug development, the selection of solvents has emerged as a critical focal point. Dimethyl sulfoxide (DMSO) and Dibutyl sulphoxide (DBSO), while versatile, present environmental and health considerations that necessitate the exploration of greener alternatives. This guide provides a comprehensive comparison of emerging green solvents, with a primary focus on Cyrene™ (dihydrolevoglucosenone) as a promising substitute for DMSO, and addresses the current landscape for DBSO alternatives.
The push towards greener chemistry is driven by the need to reduce the environmental impact of chemical processes, minimize exposure to hazardous substances, and align with global sustainability goals. Traditional solvents like DMSO are known to have ecotoxicological effects and can contribute to acid rain through the formation of SOx gases upon incineration.[1] This has spurred research into bio-based, biodegradable, and less toxic solvent options.
Executive Summary of Solvent Comparisons
Cyrene™, a bio-based dipolar aprotic solvent derived from waste cellulose, has garnered significant attention as a viable green alternative to DMSO.[1][2][3] It exhibits comparable solvation properties for a wide range of compounds, making it suitable for various applications, including antibacterial drug discovery.[1][4][5] Notably, Cyrene™ is reported to have low toxicity, is non-mutagenic, and readily biodegradable.[2][3][6]
While the search for direct green replacements for DBSO is less mature, the alternatives explored for DMSO may offer starting points for similar applications, pending validation. The information available on DBSO primarily pertains to its toxicological profile, with an intraperitoneal LD50 in rats of 378 mg/kg, indicating a higher toxicity than DMSO.[7]
The following tables provide a quantitative comparison of the key physical, chemical, and toxicological properties of DMSO, DBSO, and Cyrene™.
Data Presentation: A Side-by-Side Look at Key Metrics
Table 1: Physicochemical Properties
| Property | Dimethyl Sulfoxide (DMSO) | This compound (DBSO) | Cyrene™ |
| Molecular Formula | C₂H₆OS | C₈H₁₈OS | C₆H₈O₃ |
| Molar Mass | 78.13 g/mol | 162.30 g/mol [7] | 128.13 g/mol |
| Boiling Point | 189 °C | Not available | 227 °C[3][6] |
| Melting Point | 18.5 °C | 31-34 °C[7] | -27 °C |
| Density | 1.10 g/mL | Not available | 1.25 g/mL[2][3] |
| Source | Petroleum-derived | Petroleum-derived | Renewable cellulose[1][3] |
Table 2: Toxicological and Environmental Profile
| Metric | Dimethyl Sulfoxide (DMSO) | This compound (DBSO) | Cyrene™ |
| Oral LD50 (rat) | >22,000 mg/kg[1] | Not available | >2,000 mg/kg[1] |
| Intraperitoneal LD50 (rat) | Not available | 378 mg/kg[7] | Not available |
| Toxicity Classification | Class 3 (low toxicity) | More toxic than DMSO | "Practical non-toxic"[3] |
| Biodegradability | Questioned[1] | Not available | Readily biodegradable (99% in 14 days)[3] |
| Mutagenicity | Low, but questioned[1] | Not available | Non-mutagenic[2][6] |
| Environmental Concerns | Forms SOx upon incineration[1] | Not available | Lower environmental impact[3] |
Experimental Protocols: A Case Study in Solvent Substitution
The transition to a green solvent requires rigorous validation to ensure comparable performance. The following protocol is a summarized example based on studies comparing DMSO and Cyrene™ in antibacterial susceptibility testing.
Objective: To determine if Cyrene™ can replace DMSO as a solvent vehicle for preparing stock solutions of antibacterial drugs for minimum inhibitory concentration (MIC) testing against ESKAPE pathogens.
Materials:
-
Antibacterial drug compounds (e.g., tetracycline, levofloxacin)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cyrene™, sterile
-
Appropriate bacterial strains (e.g., A. baumannii, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each antibacterial drug by dissolving the compound in either 100% DMSO or 100% Cyrene™.
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming.
-
Store stock solutions at -20°C.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Perform serial two-fold dilutions of the drug stock solutions in CAMHB in 96-well microtiter plates to achieve a range of desired concentrations. The final concentration of the solvent (DMSO or Cyrene™) should not exceed a level known to be non-toxic to the bacteria (e.g., 2%).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive controls (bacteria in broth without drug) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Compare the MIC values obtained using DMSO and Cyrene™ as the solvent vehicles.
-
Expected Outcome: Studies have shown that for most tested antibacterial drugs, the MIC values obtained using either DMSO or Cyrene™ as the stock solution solvent are identical or within a single dilution, indicating that Cyrene™ is a suitable replacement for DMSO in this application.[1]
Mandatory Visualizations
The following diagrams illustrate key concepts in the evaluation and comparison of green solvents.
References
- 1. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 3. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials [mdpi.com]
- 4. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dibutyl sulfoxide | C8H18OS | CID 16568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance of Dibutyl sulphoxide in comparison to other polar aprotic solvents
In the landscape of chemical solvents, the choice of a suitable medium is paramount for the success of a reaction or formulation. Polar aprotic solvents are a critical class of solvents that possess a significant dipole moment and lack an acidic proton. These characteristics make them invaluable in a variety of applications, from chemical synthesis to drug delivery. This guide provides a detailed comparison of Dibutyl sulphoxide (DBSO) with other commonly used polar aprotic solvents, namely Dimethyl sulphoxide (DMSO), Dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). The information presented here is intended for researchers, scientists, and drug development professionals to make informed decisions based on objective performance data.
Physical and Chemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications. The following table summarizes key properties of DBSO in comparison to DMSO, DMF, and NMP.
| Property | This compound (DBSO) | Dimethyl sulphoxide (DMSO) | Dimethylformamide (DMF) | N-methyl-2-pyrrolidone (NMP) |
| Molecular Formula | C₈H₁₈OS | C₂H₆OS | C₃H₇NO | C₅H₉NO |
| Molecular Weight ( g/mol ) | 162.29 | 78.13 | 73.09 | 99.13 |
| Boiling Point (°C) | 250 | 189 | 153 | 202 |
| Melting Point (°C) | 31-34 | 18.5 | -61 | -24 |
| Density (g/mL at 25°C) | 0.832 | 1.1004 | 0.944 | 1.028 |
| Water Solubility | Slightly soluble | Miscible | Miscible | Miscible |
Solvency Power: A Critical Performance Indicator
The ability of a solvent to dissolve a solute is its most fundamental function. While direct comparative studies on the solubility of a wide range of pharmaceuticals in DBSO are not extensively available in the public literature, we can infer its potential performance based on its structure and compare it with the known solvency of other polar aprotic solvents for specific drugs.
For instance, the solubility of the non-steroidal anti-inflammatory drug (NSAID) ketoprofen has been studied in various solvents. In a study by Soto et al. (2020), the solubility of ketoprofen in polar aprotic solvents like dimethylformamide (DMF) was found to be significant.[1] Another study provided solubility data for ketoprofen in dimethyl sulfoxide (DMSO).[2]
To provide a practical comparison, the following table includes known solubility data for ketoprofen in DMSO and DMF. Researchers can use the described experimental protocol to determine the solubility of their specific active pharmaceutical ingredient (API) in DBSO and draw a direct comparison.
| Solvent | Solubility of Ketoprofen (mol/L at 25°C) |
| Dimethyl sulphoxide (DMSO) | 2.89[2] |
| Dimethylformamide (DMF) | 2.73[2] |
| This compound (DBSO) | Data not readily available |
Toxicity Profile: A Key Consideration for Safety and Biocompatibility
The toxicity of a solvent is a critical factor, particularly in pharmaceutical applications where biocompatibility is essential. The available toxicity data for DBSO is compared with that of DMSO, DMF, and NMP in the table below. It is important to note that a lower LD50 value indicates higher toxicity.[3]
| Solvent | Acute Oral LD50 (rat, mg/kg) | Skin Irritation | Eye Irritation |
| This compound (DBSO) | Data not readily available (Intraperitoneal LD50 in rats: 378 mg/kg[4]) | May cause irritation[4] | Data not readily available |
| Dimethyl sulphoxide (DMSO) | 14,500 | Mild and transient[5] | Can cause irritation at high concentrations[6] |
| Dimethylformamide (DMF) | 2,800 - 7,200 | Moderate irritant | Moderate to severe irritant |
| N-methyl-2-pyrrolidone (NMP) | 3,598 - 4,320 | Mild to moderate irritant | Severe irritant |
Experimental Protocols
To facilitate a direct and customized comparison of DBSO with other solvents, detailed methodologies for key experiments are provided below.
Protocol for Determining the Solubility of an Active Pharmaceutical Ingredient (API)
This protocol outlines a standard method for determining the equilibrium solubility of a solid API in a solvent at a specific temperature.
Materials:
-
API of interest
-
This compound (DBSO) and other polar aprotic solvents for comparison
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of the API to each vial. The exact amount should be enough to ensure that a saturated solution is formed and some undissolved solid remains.
-
Add a known volume of the solvent (e.g., 5 mL) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the API in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of the API in the solvent, typically expressed in mg/mL or mol/L.
Protocol for Assessing Acute Skin Irritation (Modified Draize Test)
This protocol is a general guideline for assessing the potential of a solvent to cause skin irritation, based on the principles of the Draize test. Ethical considerations and adherence to animal welfare guidelines are paramount when conducting such tests.
Materials:
-
Test substance (DBSO or other solvent)
-
Healthy young adult albino rabbits
-
Gauze patches
-
Occlusive dressing
-
Clippers for fur removal
Procedure:
-
Approximately 24 hours before the test, closely clip the fur from a sufficiently large area on the back of the rabbit.
-
Apply a 0.5 mL dose of the undiluted test substance to a small gauze patch (approximately 2.5 cm x 2.5 cm).
-
Apply the patch to the clipped skin and cover with an occlusive dressing.
-
After a 4-hour exposure period, remove the patch and any residual test substance.
-
Observe and score the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring is typically done on a scale of 0 (no effect) to 4 (severe effect).
-
The Primary Irritation Index (PII) is calculated based on the sum of the erythema and edema scores.
Protocol for Assessing Eye Irritation (Hen's Egg Test - Chorioallantoic Membrane - HET-CAM)
The HET-CAM test is an in vitro alternative to the traditional Draize eye irritation test in rabbits. It assesses the potential of a substance to cause irritation to the mucous membranes of the eye.[5][6][7][8][9]
Materials:
-
Fertilized hen's eggs (incubated for 9-10 days)
-
Test substance (DBSO or other solvent)
-
Physiological saline solution (0.9% NaCl)
-
Egg incubator
-
Stereomicroscope
-
Forceps and scissors
Procedure:
-
Incubate fertilized hen's eggs at 37.5 ± 0.5°C and 50-60% relative humidity for 9 days.
-
On day 9, prepare the eggs by creating a small opening in the shell over the air sac.
-
Carefully remove the inner membrane to expose the chorioallantoic membrane (CAM).
-
On day 10, apply 0.3 mL of the test substance directly onto the CAM.
-
Observe the CAM under a stereomicroscope for 5 minutes for signs of hemorrhage, lysis (vessel damage), and coagulation.
-
Score the reactions based on the time of onset and severity of these endpoints.
-
An irritation score is calculated, which can be used to classify the irritancy potential of the substance.
Mandatory Visualizations
Experimental Workflow for Comparing Solvent Performance in an Sₙ2 Reaction
The following diagram illustrates a typical workflow for comparing the performance of different polar aprotic solvents, such as this compound, in a nucleophilic substitution (Sₙ2) reaction. The rate of an Sₙ2 reaction is highly influenced by the solvent's ability to solvate the cation of the nucleophilic salt without strongly solvating the anion, thus leaving the nucleophile more available for reaction.
Caption: Workflow for comparing solvent efficacy in an Sₙ2 reaction.
This structured approach allows for a direct and quantitative comparison of the performance of this compound against other polar aprotic solvents in a well-understood and widely applicable chemical transformation. By following these protocols and utilizing the comparative data, researchers can make a well-informed decision on the optimal solvent for their specific needs.
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Median lethal dose - Wikipedia [en.wikipedia.org]
- 4. Dibutyl sulfoxide | C8H18OS | CID 16568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. HET-CAM test for determining the possible eye irritancy of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Dibutyl Sulphoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Dibutyl sulphoxide (DBSO), a compound of interest in various research and pharmaceutical applications. The focus is on the cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods, with Iodometric Titration presented as a classical alternative. The performance data presented for GC and HPLC are primarily based on studies of Dimethyl sulfoxide (DMSO), a closely related analogue, due to the limited availability of direct cross-validation studies for DBSO. This comparison aims to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While modern chromatographic techniques like GC and HPLC offer high precision and sensitivity, classical methods such as titration can still be valuable for certain applications.
Data Summary
The following table summarizes the typical performance characteristics of Gas Chromatography, High-Performance Liquid Chromatography, and Iodometric Titration for the analysis of sulfoxides. It is important to note that the data for GC and HPLC are extrapolated from validated methods for Dimethyl sulfoxide (DMSO) and should be considered as representative estimates for this compound.
| Performance Characteristic | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Iodometric Titration |
| Linearity (R²) | > 0.99 | > 0.99 | Not Applicable |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Limit of Detection (LOD) | Low ppm range | Low ppm range | High ppm to % range |
| Limit of Quantification (LOQ) | Low ppm range | Low ppm range | High ppm to % range |
| Specificity | High (with appropriate column) | High (with appropriate column and detector) | Moderate (susceptible to other reducing/oxidizing agents) |
| Throughput | High | High | Low to Medium |
| Instrumentation Cost | Moderate to High | Moderate to High | Low |
| Sample Preparation | May require derivatization for non-volatile matrices | Generally simpler, direct injection possible | Minimal |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for sulfoxide analysis and should be optimized and validated for the specific sample matrix and concentration range of this compound.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for the quantification of volatile and semi-volatile compounds like DBSO.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound reference standard.
-
High-purity nitrogen or helium as carrier gas.
-
High-purity hydrogen and air for FID.
-
Suitable solvent for sample and standard preparation (e.g., Dichloromethane, Methanol).
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Sample Preparation:
-
Accurately weigh and dissolve the DBSO reference standard in the chosen solvent to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample solution by dissolving a known amount of the sample in the solvent. Filter the solution if necessary.
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of DBSO in the sample by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
This compound reference standard.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the DBSO reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the series of calibration standards to construct a calibration curve.
-
Inject the prepared sample solution.
-
Determine the concentration of DBSO in the sample based on the peak area and the calibration curve.
Iodometric Titration
This classical titrimetric method is based on the oxidation of iodide by the sulfoxide, followed by the titration of the liberated iodine with a standard thiosulfate solution.
Reagents:
-
Potassium iodide (KI).
-
Hydrochloric acid (HCl), concentrated.
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N).
-
Starch indicator solution (1%).
-
This compound sample.
-
Glacial acetic acid.
Procedure:
-
Accurately weigh a quantity of the DBSO sample and dissolve it in glacial acetic acid in a stoppered flask.
-
Add a solution of potassium iodide in water.
-
Carefully add concentrated hydrochloric acid. Stopper the flask and allow the reaction to proceed in the dark for a specified time (e.g., 15-20 minutes). The sulfoxide will oxidize the iodide to iodine, resulting in a brownish-yellow solution.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn deep blue.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Perform a blank titration under the same conditions without the DBSO sample.
Calculation: The amount of DBSO can be calculated based on the stoichiometry of the reaction and the volume of sodium thiosulfate consumed.
Visualizations
Analytical Workflow for this compound
The following diagram illustrates a general workflow for the analysis of this compound using chromatographic methods.
Caption: General workflow for the analysis of this compound.
Cross-Validation of Analytical Methods
This diagram outlines the logical process for the cross-validation of two different analytical methods.
Caption: Logical flow of a cross-validation process between two analytical methods.
Safety Operating Guide
Proper Disposal of Dibutyl Sulphoxide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of dibutyl sulphoxide, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area. Although not classified as hazardous under the 2012 OSHA Hazard Communication Standard, general safe chemical handling practices are mandatory.[1] this compound is hygroscopic; therefore, exposure to moisture should be avoided.[1][2][3]
Step 1: Waste Identification and Characterization
The first crucial step is to determine if the this compound waste is pure or mixed with other chemicals.
-
Pure this compound: If the waste consists solely of unused or uncontaminated this compound, it is generally not considered hazardous waste.[1]
-
Mixed Waste: If the this compound has been mixed with other substances (e.g., solvents, reactants), the entire mixture must be treated as hazardous waste. The disposal procedure will be dictated by the most hazardous component in the mixture.
Step 2: Segregation and Collection
Properly segregate the this compound waste at the point of generation.
-
Select an Appropriate Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. Plastic containers are often preferred for chemical waste.[4]
-
Label the Container: Clearly label the container as "this compound Waste." If it is a mixed waste, list all components and their approximate percentages on a hazardous waste tag.[5][6]
-
Store Safely: Keep the waste container closed when not in use.[4] Store it in a designated, secondary containment area, away from incompatible materials such as strong oxidizing agents.[1][3] This storage location should be a designated Satellite Accumulation Area (SAA) within the laboratory.[4][7]
Step 3: Disposal Procedure for Pure this compound
While classified as non-hazardous, the preferred and safest method for disposal is through a licensed chemical waste contractor. Due to its slight solubility in water, drain disposal is not recommended as it may not comply with local wastewater regulations.[2][8]
Procedure:
-
Consult Your Institution's EHS: Always contact your facility's Environmental Health & Safety (EHS) department. They will provide specific instructions based on local, state, and federal regulations.
-
Collection for Professional Disposal: Collect the pure this compound waste in your labeled container.
-
Arrange for Pickup: Follow your institution's protocol to have the waste collected by its approved hazardous waste vendor.
Step 4: Disposal Procedure for Mixed or Contaminated this compound
Any this compound waste mixed with hazardous chemicals must be disposed of as hazardous waste.
Procedure:
-
Treat as Hazardous Waste: Handle the mixture with the precautions required for its most hazardous component.
-
Containerize and Label: Collect the waste in a designated hazardous waste container. Fill out a hazardous waste tag completely, listing all chemical constituents and their percentages.[6]
-
Store in SAA: Store the container in your lab's Satellite Accumulation Area, ensuring it is segregated from incompatible waste streams.[7]
-
Request EHS Pickup: Contact your EHS department to arrange for the collection and disposal of the hazardous waste.
Spill Cleanup and Disposal
In the event of a spill, take the following steps:
-
Ensure Proper Ventilation: Work in a well-ventilated area.
-
Contain the Spill: For solid this compound, carefully sweep it up to avoid creating dust.[2]
-
Collect the Material: Shovel the spilled material into a suitable, labeled container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: Treat all cleanup materials (e.g., paper towels, absorbent pads) as this compound waste and dispose of them according to the procedures outlined above.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, relevant to its handling and disposal.
| Property | Value | Citations |
| CAS Number | 2168-93-6 | [1][2] |
| Physical State | Solid at room temperature | [1][2] |
| Melting Point | 30 - 35 °C / 86 - 95 °F | [1][3] |
| Flash Point | 121 °C / 249.8 °F | [1][3] |
| Water Solubility | Slightly soluble | [2][8] |
| Hazard Classification | Not considered hazardous by 2012 OSHA Hazard Communication Standard | [1] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. epa.gov [epa.gov]
- 2. chembk.com [chembk.com]
- 3. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
- 6. Dibutyl Sulfoxide [myskinrecipes.com]
- 7. DI-N-BUTYL SULFOXIDE CAS#: 2168-93-6 [m.chemicalbook.com]
- 8. depts.washington.edu [depts.washington.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Dibutyl Sulphoxide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dibutyl sulphoxide, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is your first line of defense. The following equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
-
Eye and Face Protection : Always wear chemical safety goggles or glasses with side shields that conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemical-resistant gloves are essential.[1][4] Nitrile rubber gloves are a suitable option.[3] It is crucial to inspect gloves for any signs of degradation or perforation before use.[1]
-
Body Protection : Wear a laboratory coat, long-sleeved clothing, or impervious clothing to prevent skin contact.[3][4]
-
Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if you are working in a poorly ventilated area, dealing with a large spill, or if there is a potential for aerosol formation, a NIOSH-approved respirator should be used.[1][3][4]
Chemical Resistance of Glove Materials
The selection of appropriate gloves is critical. The following table provides a summary of the chemical resistance of common glove materials to Dimethyl Sulfoxide (DMSO), a related compound. This data can serve as a conservative guide for this compound, but it is always recommended to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Chemical Resistance Rating |
| Nitrile Rubber | Good[5] |
| Neoprene | Not Recommended |
| Natural Rubber (Latex) | Good[6] |
| PVC | Not Recommended[3] |
Rating Key: E - Excellent, G - Good, F - Fair, P - Poor, NR - Not Recommended.
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following protocols outline the step-by-step procedures for handling, spill management, and disposal.
1. Preparation and Donning PPE:
-
Ensure your work area is clean and uncluttered.
-
Confirm that a safety shower and eyewash station are readily accessible.[4]
-
Wash your hands thoroughly before putting on any PPE.
-
Donning Sequence:
-
Put on your lab coat or other protective clothing.
-
Put on your respirator, if required.
-
Put on your safety goggles or face shield.
-
Put on your gloves, ensuring they cover the cuffs of your lab coat.
-
2. Handling this compound:
-
Handle the substance in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Prevent the formation of dust or aerosols.[4]
-
Keep the container tightly closed when not in use.[3]
-
Do not eat, drink, or smoke in the handling area.
3. Doffing PPE and Decontamination:
-
Doffing Sequence:
-
Remove your gloves using a proper technique to avoid contaminating your hands.
-
Remove your lab coat or other protective clothing.
-
Remove your safety goggles or face shield.
-
Remove your respirator, if worn.
-
-
Wash your hands thoroughly with soap and water after removing all PPE.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as sand or earth.
-
Sweep or shovel the absorbed material into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.
5. Waste Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.[2]
-
Store chemical waste in clearly labeled, sealed containers.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bohemiantattoosupply.co.nz [bohemiantattoosupply.co.nz]
- 6. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
